Kansuinine E
Description
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Properties
Molecular Formula |
C41H47NO14 |
|---|---|
Molecular Weight |
777.8 g/mol |
IUPAC Name |
[(1R,3R,4S,6R,9S,10S,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C41H47NO14/c1-20-18-41(56-26(7)46)29(30(20)50-23(4)43)31(51-24(5)44)21(2)32(52-25(6)45)34(54-38(48)27-14-11-10-12-15-27)37(55-39(49)28-16-13-17-42-19-28)40(8,9)36-33(53-36)22(3)35(41)47/h10-17,19-20,22,29-34,36-37H,2,18H2,1,3-9H3/t20-,22+,29+,30-,31?,32-,33-,34+,36-,37?,41+/m0/s1 |
InChI Key |
ILKUUGNKCOAKED-RJWFRQNESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Kansuinine E: A Technical Overview of its Molecular Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics of Kansuinine E, a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui. This document summarizes its chemical properties, details relevant experimental methodologies, and explores its potential biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Core Molecular Data
This compound possesses a complex molecular structure characteristic of the jatrophane diterpenoid family. Its fundamental molecular and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₁H₄₇NO₁₄ | [1][2][3] |
| Molecular Weight | 777.81 g/mol | [1][3] |
| CAS Number | 672945-84-5 | [1] |
| Class | Diterpenoid | [1][2] |
Experimental Protocols
The isolation, purification, and characterization of this compound and related diterpenoids from Euphorbia kansui involve a series of chromatographic and spectroscopic techniques. The following sections detail the typical experimental workflows.
Isolation and Purification
A common procedure for the isolation of this compound and other terpenoids from the roots of Euphorbia kansui is outlined below. This process relies on bioassay-guided fractionation, where extracts are tested for biological activity to guide the separation process.
-
Extraction: The dried and powdered roots of Euphorbia kansui are typically extracted with 95% ethanol. This crude extract is then partitioned with different solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is often rich in diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol, is used to separate the compounds into fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly employed with a mobile phase gradient, such as acetonitrile (B52724) and water, to isolate the pure compounds. The elution can be monitored using a UV detector.
Structural Characterization
The elucidation of the chemical structure of this compound is achieved through a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule. These spectroscopic data are crucial for the complete structural assignment of complex natural products like this compound.
Nitric Oxide Inhibition Assay
This compound has been identified as a nitric oxide inhibitor. A general protocol to assess the nitric oxide inhibitory activity of compounds is described below. This assay typically uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Treatment: The cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period.
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS to induce the production of nitric oxide.
-
Nitrite Quantification: The concentration of nitrite, a stable product of nitric oxide, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of nitric oxide inhibition is calculated by comparing the results of treated cells with untreated controls.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, research on the closely related compound, Kansuinine A, provides valuable insights into the potential mechanisms of action for this class of compounds. Kansuinine A has been shown to ameliorate atherosclerosis and human aortic endothelial cell apoptosis by inhibiting the IKKβ/IκBα/NF-κB signaling pathway. It is plausible that this compound exerts its biological effects through similar mechanisms.
IKKβ/IκBα/NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. The pathway is initiated by various stimuli, such as inflammatory cytokines or pathogens, which lead to the activation of the IκB kinase (IKK) complex. The activated IKK complex, particularly the IKKβ subunit, phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the potential point of inhibition by Kansuinine compounds.
Figure 1: The canonical NF-κB signaling pathway and the potential inhibitory action of this compound.
Experimental Workflow for Investigating Signaling Pathways
The following workflow can be employed to investigate the effect of this compound on the NF-κB signaling pathway.
Figure 2: Experimental workflow for studying the effect of this compound on the NF-κB signaling pathway.
References
- 1. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of methyl esters and derivatives from Euphorbia kansui (Euphorbiaceae) and their inhibitory effects on the human SGC-7901 cells. [sites.ualberta.ca]
An In-depth Technical Guide on the Natural Source and Origin of Kansuinine E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source, origin, and isolation of Kansuinine E, a lathyrane-type diterpenoid. The information is curated for professionals in research, science, and drug development who are interested in the phytochemical and pharmacological aspects of this class of compounds.
Natural Source
This compound is a natural product isolated from the roots of Euphorbia kansui, a plant species belonging to the Euphorbiaceae family. The dried roots of Euphorbia kansui, known as "Kansui" in traditional Chinese medicine, have been utilized for centuries for various medicinal purposes.[1][2][3][4][5][6] Phytochemical investigations of this plant have revealed a rich diversity of diterpenoids and triterpenoids, with lathyrane-type diterpenoids like this compound being among the characteristic constituents.[3][4][6]
Biochemical Origin and Biosynthesis
This compound belongs to the lathyrane class of diterpenoids. The biosynthesis of these complex molecules in Euphorbia species originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The general biosynthetic pathway for lathyrane diterpenoids is initiated by the cyclization of GGPP to form casbene. Through a series of subsequent enzymatic oxidations and rearrangements, the characteristic tricyclic lathyrane skeleton is formed. While the specific enzymatic steps leading to this compound have not been fully elucidated, the foundational pathway provides a framework for understanding its formation within the plant.
References
- 1. mdpi.com [mdpi.com]
- 2. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemical and Biological Properties of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Unveiling of a Complex Diterpenoid: A Technical Guide to the Biosynthesis of Kansuinine E in Euphorbia kansui
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate array of secondary metabolites produced by plants has long been a source of novel therapeutics. Within the diverse genus Euphorbia, the species Euphorbia kansui stands out for its production of a range of bioactive diterpenoids. Among these, Kansuinine E, a jatrophane diterpenoid, has garnered interest for its potential pharmacological activities. Understanding the biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the hypothesized biosynthetic pathway of this compound, supported by current knowledge of diterpenoid biosynthesis in the Euphorbiaceae family. It also outlines detailed experimental protocols and data presentation strategies to aid researchers in the elucidation of this complex pathway.
Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of jatrophane diterpenoids in Euphorbia species is a multi-step process involving cyclization, oxidation, and acylation reactions. While the specific enzymes for this compound biosynthesis have not been fully characterized, a plausible pathway can be hypothesized based on studies of related compounds in the Euphorbiaceae family.[1][2][3] The pathway commences from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).
The initial committed step is the cyclization of GGPP to form the macrocyclic diterpene, casbene (B1241624). This reaction is catalyzed by the enzyme casbene synthase.[1] Following the formation of the casbene scaffold, a series of regio- and stereospecific oxidation reactions are carried out by cytochrome P450 monooxygenases (CYPs). These oxidations are crucial for the subsequent cyclization events that form the characteristic 5/12-membered bicyclic core of the jatrophane skeleton.[2][3] Studies on other Euphorbia species suggest that oxidation at the C5 and C9 positions of the casbene ring are key steps.[2] It is proposed that a lathyrane intermediate, such as jolkinol C, may serve as a branch point in the pathway leading to various jatrophane and ingenane (B1209409) diterpenoids.[4][5][6]
Subsequent tailoring reactions, including further oxidations and acylations, are responsible for the final structure of this compound. The ester moieties found on the jatrophane skeleton are introduced by acyltransferases, typically belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of enzymes.[7][8] The specific acyl-CoAs utilized as donor substrates and the regioselectivity of the acyltransferases determine the final acylation pattern of the molecule.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Gene discovery and virus-induced gene silencing reveal branched pathways to major classes of bioactive diterpenoids in Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Kansuinine E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kansuinine E is a complex diterpenoid belonging to the jatrophane family, a class of natural products known for their intricate molecular architecture and diverse biological activities. Isolated from the roots of Euphorbia kansui, a plant with a long history in traditional medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and an exploration of its known biological signaling pathways. All quantitative data is summarized for clarity, and logical relationships are visualized using Graphviz diagrams.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented below. This data is crucial for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₄₁H₄₇NO₁₄ | [1][2][3] |
| Molecular Weight | 777.81 g/mol | [1][2][3] |
| CAS Number | 672945-84-5 | [1] |
| Appearance | Solid (Specific form not detailed in available literature) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
| Melting Point | Not available in the reviewed literature | |
| Boiling Point | Not available in the reviewed literature |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of this compound is expected to be complex, exhibiting a wide range of chemical shifts. Key signals would include those corresponding to:
-
Multiple acetyl methyl protons.
-
Protons on the core jatrophane skeleton, often appearing in the upfield region.
-
Olefinic protons, characteristic of the unsaturated bonds within the macrocyclic ring.
-
Protons associated with the nicotinoyl moiety.
-
-
¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data, showing signals for:
-
Carbonyl carbons of the acetate and nicotinoyl ester groups, typically in the downfield region (δ > 160 ppm).
-
Olefinic carbons of the jatrophane ring.
-
Numerous signals corresponding to the sp³-hybridized carbons of the core structure.
-
Methyl carbons from the acetyl groups.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a critical tool for determining the elemental composition and exact mass of this compound. The fragmentation pattern observed in tandem MS (MS/MS) experiments would provide valuable information about the connectivity of the molecule, including the loss of acetate and nicotinoyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
Carbonyl (C=O) stretching vibrations from the ester groups.
-
C-O stretching vibrations.
-
C=C stretching from the olefinic and aromatic moieties.
-
C-H stretching and bending vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of the nicotinoyl chromophore and any conjugated systems within the jatrophane skeleton.
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not explicitly available. However, based on standard practices for the analysis of jatrophane diterpenoids isolated from Euphorbia species, the following methodologies are representative[4][5].
Isolation of this compound from Euphorbia kansui
The general procedure for isolating jatrophane diterpenoids from Euphorbia species involves solvent extraction, followed by a series of chromatographic separations.
-
Extraction: The dried and powdered roots of Euphorbia kansui are extracted with a suitable organic solvent, such as ethanol or acetone, at room temperature or with gentle heating.
-
Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning between ethyl acetate and water would concentrate the diterpenoids in the organic phase.
-
Chromatography: The organic phase is concentrated and subjected to multiple rounds of column chromatography on silica gel, often using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).
-
Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify and isolate pure this compound.
Structure Elucidation
The structure of the isolated this compound is then determined using a combination of spectroscopic methods as outlined in the "Spectroscopic Data" section. This involves detailed analysis of 1D and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) and high-resolution mass spectrometry.
Determination of Melting Point
The melting point of a purified solid compound like this compound would be determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of nitric oxide (NO) production[1]. Overproduction of NO is implicated in various inflammatory processes and neurodegenerative diseases. While the precise mechanism of NO inhibition by this compound is not fully elucidated, it is hypothesized to involve the modulation of enzymes responsible for NO synthesis, such as inducible nitric oxide synthase (iNOS).
Additionally, this compound has been reported to have a specific survival effect on fibroblasts that express TrkA, a high-affinity receptor for nerve growth factor (NGF). The TrkA signaling pathway is crucial for neuronal survival, differentiation, and function. The interaction of this compound with this pathway suggests its potential as a neuroprotective or neuro-regenerative agent.
The diagram above illustrates the two primary biological activities of this compound. In the context of inflammation, it is proposed to inhibit the production of nitric oxide by targeting the activation of iNOS. In the nervous system, it may modulate the TrkA receptor signaling pathway, thereby promoting neuronal survival and growth. Further research is required to fully elucidate the molecular targets and downstream effects of this compound in these pathways.
Conclusion
This compound is a structurally complex and biologically active jatrophane diterpenoid with potential therapeutic applications in inflammatory and neurological disorders. This technical guide has summarized its known physical and chemical properties and provided an overview of the experimental protocols used for its isolation and characterization. While specific quantitative data for some properties remain to be fully disclosed in the public literature, the information presented here provides a solid foundation for researchers, scientists, and drug development professionals interested in exploring the potential of this intriguing natural product. Further investigation into its precise mechanisms of action is warranted to unlock its full therapeutic potential.
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper on Kansuinine E (CAS: 672945-84-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kansuinine E is a naturally occurring diterpenoid compound isolated from the roots of Euphorbia kansui. It belongs to the jatrophane family of diterpenoids, a class of molecules known for their complex chemical structures and diverse biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities, and, where data is limited, insights from closely related compounds.
Chemical and Physical Properties
This compound is characterized by a complex polycyclic structure. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 672945-84-5 | [1][2][3] |
| Molecular Formula | C₄₁H₄₇NO₁₄ | [2][3][4] |
| Molecular Weight | 777.81 g/mol | [3] |
| Compound Type | Diterpenoid (Jatrophane) | [5] |
| Physical Description | Powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][6] |
| Purity | Typically available at ≥98% | [6] |
| Storage | Recommended to be stored protected from air and light, refrigerated or frozen (2-8 °C) | [6] |
| SMILES | C[C@H]1C[C@@]2(OC(C)=O)--INVALID-LINK----INVALID-LINK--C(=C)--INVALID-LINK----INVALID-LINK--C(OC(=O)c1cccnc1)C(C)(C)[C@@H]1O[C@H]1--INVALID-LINK--C2=O | [2] |
Biological Activity and Mechanism of Action
Nitric Oxide Inhibition
The primary reported biological activity of this compound is the inhibition of nitric oxide (NO). It has been shown to inhibit nitric oxide with an IC₅₀ value of 6.3 μM[5]. Nitric oxide is a critical signaling molecule in various physiological and pathological processes, including inflammation and vasodilation. Inhibition of NO production can be a therapeutic strategy for inflammatory diseases.
Limited Public Data on Mechanism of Action
As of this writing, detailed studies elucidating the specific mechanism of action and signaling pathways directly modulated by this compound are scarce in publicly accessible scientific literature. The broader family of jatrophane diterpenoids from Euphorbia species are known to possess a range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance-reversing effects[4].
Insights from a Structurally Related Compound: Kansuinine A
Due to the limited specific data on this compound, this section provides an in-depth look at the well-characterized biological activities and mechanisms of Kansuinine A, a closely related jatrophane diterpenoid also isolated from Euphorbia kansui. This information may provide valuable context for potential research directions with this compound, though it is crucial to note that these findings do not directly describe the properties of this compound.
Anti-Atherosclerotic Effects of Kansuinine A
Recent studies have demonstrated that Kansuinine A can ameliorate atherosclerosis. It has been shown to protect against reactive oxygen species (ROS)-induced vascular endothelial cell apoptosis, a key event in the progression of atherosclerosis[7][8][9][10].
Key Findings for Kansuinine A:
-
Inhibition of Endothelial Cell Apoptosis: Kansuinine A (at concentrations of 0.1–1.0 μM) blocks hydrogen peroxide (H₂O₂)-induced death of human aortic endothelial cells (HAECs)[8][9].
-
Reduction of Oxidative Stress: It reduces the generation of reactive oxygen species in endothelial cells[8][9].
-
Modulation of the IKKβ/IκBα/NF-κB Signaling Pathway: Kansuinine A suppresses the H₂O₂-mediated upregulation of phosphorylated IKKβ, phosphorylated IκBα, and phosphorylated NF-κB[8][9].
-
Regulation of Apoptotic Proteins: It reduces the Bax/Bcl-2 ratio and the expression of cleaved caspase-3, key markers of apoptosis[8].
Protective Effects of Kansuinine A on Pancreatic β-Cells
Kansuinine A has also been shown to attenuate pancreatic β-cell apoptosis induced by apolipoprotein C3-rich low-density lipoprotein (AC3RL), suggesting a potential therapeutic role in type 2 diabetes[11].
Key Findings for Kansuinine A:
-
Improved Cell Viability: Kansuinine A significantly improves the viability of rat pancreatic β-cells (RIN-m5F) exposed to AC3RL[11].
-
Suppression of Oxidative Stress: It suppresses oxidative stress in pancreatic β-cells[11].
-
Downregulation of LOX-1 Receptor: The compound mitigates apoptosis by downregulating the expression of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1)[11].
-
Inhibition of NF-κB Signaling: Similar to its effects in endothelial cells, Kansuinine A inhibits the IKKβ/IκBα/NF-κB signaling pathway in pancreatic β-cells[11].
Experimental Protocols (Based on Kansuinine A Studies)
The following are detailed methodologies for key experiments cited in the research on Kansuinine A. These protocols can serve as a template for designing experiments with this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of cells.
-
Cell Seeding: Seed human aortic endothelial cells (HAECs) or RIN-m5F cells in a 96-well plate at a density of 1.0 × 10⁵ cells/well and allow them to attach for 24 hours.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., Kansuinine A at 0.1, 0.3, and 1.0 μM) for 1 hour.
-
Induction of Cell Stress: Introduce the stressor, for example, 200 μM of hydrogen peroxide (H₂O₂), and incubate for 24 hours[8].
-
MTT Incubation: Remove the culture supernatant and incubate the cells with MTT solution (5 mg/mL) in an appropriate medium at 37 °C for 4 hours.
-
Formazan (B1609692) Solubilization: Replace the MTT-containing medium with 150 μL of DMSO and agitate the plate for 5 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 560 nm using a microplate reader[8].
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Cell Treatment: Treat cells as described in the cell viability assay.
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IKKβ, phospho-IκBα, phospho-NF-κB, Bax, Bcl-2, cleaved caspase-3, and β-actin as a loading control) overnight at 4 °C[8].
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide Inhibition Assay (General Protocol)
While the specific protocol for this compound is not available, a general method for measuring NO inhibition in LPS-stimulated macrophages is provided below.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10⁵ cells/mL.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for 24 hours to induce NO production[12].
-
Nitrite (B80452) Measurement: Measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant.
-
Griess Reaction: Mix 50 μL of the cell culture medium with 50 μL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[12].
-
Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for Kansuinine A in inhibiting H₂O₂-induced apoptosis in human aortic endothelial cells.
Caption: Proposed signaling pathway of Kansuinine A in preventing oxidative stress-induced apoptosis.
Experimental Workflow Diagram
The following diagram outlines a general workflow for evaluating the bioactivity of a compound like this compound.
References
- 1. Hexa-D-arginine | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-MLF | CAS:67247-12-5 | FPR1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pancreatic β-cell apoptosis caused by apolipoprotein C3-rich low-density lipoprotein is attenuated by kansuinine A through oxidative stress inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
Unveiling the Spectroscopic Signature of Kansuinine E: A Technical Guide
For researchers, scientists, and professionals engaged in drug development, understanding the precise structural features of natural products is paramount. This technical guide provides an in-depth analysis of the spectral data for Kansuinine E, a jatrophane diterpene isolated from Euphorbia kansui. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics, offering a foundational dataset for its identification, characterization, and further investigation in medicinal chemistry and pharmacological studies.
Executive Summary
This compound is a member of the complex family of diterpenoids found in the plant Euphorbia kansui, a traditional Chinese medicinal herb. The structural elucidation of these compounds is critical for understanding their biological activities, which range from anti-inflammatory to cytotoxic effects. This document collates the available spectroscopic data for this compound, presenting it in a clear, tabular format for ease of reference and comparison. Furthermore, it outlines the experimental protocols typically employed in the acquisition of such data for this class of compounds.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of novel compounds. For this compound, the mass spectrometry data provides the basis for its elemental composition.
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
| [M+Na]⁺ | 665.3254 | 665.3251 | C₃₈H₄₈O₉Na |
| Data sourced from Wang et al., 2003 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, provide the chemical shifts and coupling constants necessary to assign the proton and carbon environments within the molecule.
¹H NMR Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 6.09 | d | 11.5 |
| 2 | 2.89 | m | |
| 3 | 5.56 | d | 3.5 |
| 5 | 5.67 | s | |
| 6 | 2.53 | m | |
| 7 | 4.96 | d | 9.5 |
| 8 | 3.23 | d | 9.5 |
| 9 | 2.39 | m | |
| 10 | 2.11 | m | |
| 11 | 1.83 | m | |
| 12 | 1.75 | m | |
| 14 | 2.05 | m | |
| 16 | 1.73 | s | |
| 17 | 1.05 | d | 7.0 |
| 18 | 1.03 | d | 7.0 |
| 19 | 1.81 | s | |
| 20 | 4.88 | d | 12.0 |
| 4.75 | d | 12.0 | |
| Benzoyl | |||
| 2', 6' | 8.05 | d | 7.5 |
| 3', 5' | 7.45 | t | 7.5 |
| 4' | 7.58 | t | 7.5 |
| Nicotinoyl | |||
| 2'' | 9.17 | d | 2.0 |
| 4'' | 8.28 | dt | 8.0, 2.0 |
| 5'' | 7.40 | dd | 8.0, 5.0 |
| 6'' | 8.75 | dd | 5.0, 2.0 |
| Data sourced from Wang et al., 2003 |
¹³C NMR Data (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 134.5 | 15 | 88.7 |
| 2 | 41.9 | 16 | 17.5 |
| 3 | 78.9 | 17 | 18.1 |
| 4 | 141.2 | 18 | 15.6 |
| 5 | 74.8 | 19 | 19.8 |
| 6 | 46.1 | 20 | 63.9 |
| 7 | 84.1 | Benzoyl | |
| 8 | 56.2 | 1' | 130.2 |
| 9 | 38.7 | 2', 6' | 129.8 |
| 10 | 26.9 | 3', 5' | 128.4 |
| 11 | 35.1 | 4' | 133.1 |
| 12 | 34.5 | CO | 166.2 |
| 13 | 29.8 | Nicotinoyl | |
| 14 | 45.3 | 2'' | 153.5 |
| 3'' | 125.7 | ||
| 4'' | 137.2 | ||
| 5'' | 123.4 | ||
| 6'' | 150.8 | ||
| CO | 164.8 | ||
| Data sourced from Wang et al., 2003 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl, carbonyl (ester), and aromatic functionalities. While the primary literature source does not explicitly list the IR data, typical values for similar compounds are provided for reference.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500 - 3200 |
| C=O (ester) | 1750 - 1735 |
| C=C (aromatic) | 1600 - 1450 |
Experimental Protocols
The isolation and structure elucidation of this compound from the roots of Euphorbia kansui involved a series of chromatographic and spectroscopic techniques.
Isolation of this compound
The dried and powdered roots of Euphorbia kansui were extracted with methanol. The resulting extract was then partitioned between different solvents of varying polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to achieve a preliminary separation of compounds. The ethyl acetate fraction, rich in diterpenoids, was subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20. Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker DRX-500 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity of protons and carbons and to assign the complete structure.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 1100 series LC/MSD Trap SL mass spectrometer with an electrospray ionization (ESI) source. The sample was introduced in methanol, and the data were analyzed to determine the exact mass and molecular formula.
-
Infrared Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a thin film on a KBr pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
This comprehensive guide provides the essential spectral data and methodologies for researchers working with this compound. The detailed NMR and MS data, coupled with the outlined experimental protocols, serve as a valuable resource for the identification, synthesis, and further pharmacological evaluation of this potent natural product.
Unveiling the Therapeutic Potential of Kansuinine Diterpenoids: A Technical Guide
Introduction
Kansuinine E belongs to the family of kansuinine diterpenoids, natural compounds isolated from the plant Euphorbia kansui. While research specifically detailing the therapeutic targets of this compound is limited, extensive studies on other members of this family, particularly Kansuinine A and Kansuinine B, have revealed significant potential in modulating key cellular pathways implicated in inflammation and cancer. This technical guide synthesizes the current understanding of the therapeutic targets of kansuinine diterpenoids, drawing primarily from research on Kansuinine A and B, to provide a framework for future investigation and drug development efforts targeting this compound and related compounds.
The primary focus of this document is to delineate the signaling pathways affected by these compounds, present the quantitative data from key experimental findings, and provide detailed methodologies to aid in the replication and expansion of this research.
Potential Therapeutic Targets of Kansuinine Diterpenoids
The current body of research points to two major signaling pathways as the primary therapeutic targets for kansuinine diterpenoids: the NF-κB signaling pathway , a critical regulator of inflammation and cell survival, and the STAT3 signaling pathway , which plays a pivotal role in cell proliferation, differentiation, and apoptosis.
The IKKβ/IκBα/NF-κB Signaling Pathway: A Target in Inflammation and Apoptosis
Kansuinine A has been shown to exert anti-inflammatory and anti-apoptotic effects by targeting the IKKβ/IκBα/NF-κB signaling cascade. This pathway is a cornerstone of the cellular inflammatory response and is often dysregulated in chronic inflammatory diseases and cancer.
In a study investigating the effects of Kansuinine A on human aortic endothelial cells (HAECs), the compound was found to suppress the hydrogen peroxide (H₂O₂)-induced activation of this pathway.[1][2][3][4] H₂O₂-induced oxidative stress leads to the phosphorylation and activation of IKKβ, which in turn phosphorylates IκBα. This phosphorylation event marks IκBα for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-apoptotic genes.
Kansuinine A was observed to inhibit the phosphorylation of IKKβ, IκBα, and NF-κB (p65 subunit), thereby preventing the downstream activation of the pathway.[1] This inhibitory action leads to a reduction in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, and an increase in the expression of the anti-apoptotic protein Bcl-2.[1][5]
Caption: Inhibition of H₂O₂-induced apoptosis by Kansuinine A via the IKKβ/IκBα/NF-κB pathway.
The IL-6/STAT3 Signaling Pathway: A Target in Cell Proliferation and Survival
Kansuinine A and Kansuinine B have demonstrated inhibitory effects on the IL-6-induced activation of STAT3 (Signal Transducer and Activator of Transcription 3) in human hepatoma cells.[6] The IL-6/STAT3 pathway is a critical signaling cascade involved in the regulation of cell growth, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.
The study revealed that Kansuinine A and B inhibit the tyrosine phosphorylation of STAT3 induced by IL-6.[6] This inhibition is mediated by the activation of ERK1/2, which leads to an increase in the serine phosphorylation of STAT3 and the expression of SOCS-3 (Suppressor of Cytokine Signaling 3), a negative regulator of STAT3 signaling.[6]
Caption: Inhibition of IL-6-induced STAT3 activation by Kansuinine A and B.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of Kansuinine A.
Table 1: Effect of Kansuinine A on H₂O₂-induced Protein Expression in HAECs [1]
| Target Protein | Kansuinine A Concentration (µM) | Fold Change vs. H₂O₂ Control |
| p-IKKβ | 1.0 | Significantly reduced (p < 0.01) |
| p-IκBα | 0.3 | Significantly reduced (p < 0.05) |
| 1.0 | Significantly reduced (p < 0.01) | |
| p-NF-κB (p65) | 0.3 | Significantly reduced (p < 0.05) |
| 1.0 | Significantly reduced (p < 0.05) | |
| Bax/Bcl-2 ratio | 0.1, 0.3, 1.0 | Dose-dependent reduction |
| Cleaved Caspase-3 | 0.1, 0.3, 1.0 | Dose-dependent reduction |
Table 2: Effect of Kansuinine A on HAEC Viability [1]
| Treatment | Kansuinine A Concentration (µM) | Cell Viability (% of Control) |
| H₂O₂ (200 µM) | 0 | ~50% |
| H₂O₂ + Kansuinine A | 0.1 | Significantly increased (p < 0.01) |
| 0.3 | Significantly increased (p < 0.05) | |
| 1.0 | Significantly increased (p < 0.01) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate further research.
Cell Culture and Treatment
-
Cell Line: Human Aortic Endothelial Cells (HAECs).
-
Culture Medium: Endothelial Cell Growth Medium-2 (EGM-2) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: HAECs were pre-treated with Kansuinine A (0.1, 0.3, or 1.0 µM) for 1 hour, followed by exposure to 200 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress and apoptosis.[1]
Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the Bradford assay.
-
SDS-PAGE: Equal amounts of protein (30 µg) were separated on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-IKKβ, p-IκBα, p-NF-κB, Bax, Bcl-2, cleaved caspase-3, and β-actin.
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Apoptosis Assay (Hoechst 33342 and Calcein-AM Staining)
-
Purpose: To assess chromosomal breakage (apoptosis) and cell membrane integrity (viability).
-
Staining: Treated cells were stained with 1.0 µM Hoechst 33342 and 1.0 µg/mL calcein-AM for 10 minutes.
-
Imaging: Stained cells were visualized and imaged using a fluorescence microscope.
-
Analysis: Apoptotic cells were identified by condensed or fragmented nuclei (bright blue fluorescence from Hoechst 33342), while viable cells showed intact nuclei and green fluorescence from calcein-AM.[1]
Caption: General experimental workflow for studying the effects of Kansuinine A on HAECs.
Conclusion and Future Directions
The available scientific evidence strongly suggests that kansuinine diterpenoids, particularly Kansuinine A and B, hold significant therapeutic potential by targeting key signaling pathways involved in inflammation, apoptosis, and cell proliferation. The inhibition of the IKKβ/IκBα/NF-κB and IL-6/STAT3 pathways positions these compounds as promising candidates for the development of novel therapies for a range of diseases, including chronic inflammatory conditions, cardiovascular diseases, and cancer.
While the data for Kansuinine A provides a solid foundation, it is imperative that future research efforts focus on elucidating the specific mechanisms of action of other kansuinine family members, including this compound. Direct comparative studies are needed to determine if this compound shares the same therapeutic targets as Kansuinine A and B, and to evaluate its relative potency and potential for clinical development. Further investigations should also explore the in vivo efficacy and safety of these compounds in relevant disease models. The detailed experimental protocols and pathway diagrams provided in this guide offer a starting point for researchers to embark on these critical next steps.
References
- 1. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kansuinine A and Kansuinine B from Euphorbia kansui L. inhibit IL-6-induced Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Kansuinine E Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kansuinine E, a complex jatrophane diterpene isolated from Euphorbia kansui, represents a class of natural products with significant therapeutic potential. While experimental characterization of every natural compound is a laborious process, in silico predictive methods offer a rapid and cost-effective approach to hypothesize bioactivities and guide further research. This technical guide provides a comprehensive overview of the computational strategies for predicting the biological activity of this compound, focusing on its potential as a modulator of inflammatory pathways and multidrug resistance. Detailed methodologies for key in silico experiments are presented, alongside structured data tables and visual workflows to facilitate understanding and application by researchers in drug discovery and development.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a member of the jatrophane diterpenoid family, a group of structurally diverse natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and multidrug resistance (MDR) reversal effects[1][2]. The complex structure of this compound, with its numerous stereocenters and functional groups, suggests the potential for specific interactions with biological macromolecules.
In silico bioactivity prediction leverages computational models to forecast the biological effects of chemical compounds. These methods, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, are integral to modern drug discovery, enabling the prioritization of compounds for experimental testing and providing insights into their mechanisms of action[3][4]. This guide will explore the application of these techniques to elucidate the potential bioactivities of this compound.
Chemical Profile of this compound
A clear understanding of the physicochemical properties of this compound is the foundation for any in silico analysis. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for target binding.
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C41H47NO14 | --- |
| Molecular Weight | 777.8 g/mol | --- |
| LogP (o/w) | 2.5 | ALOGPS 2.1 |
| Hydrogen Bond Donors | 4 | MOE (Molecular Operating Environment) |
| Hydrogen Bond Acceptors | 15 | MOE |
| Molar Refractivity | 195.4 cm³ | ALOGPS 2.1 |
| Polar Surface Area | 220.5 Ų | ALOGPS 2.1 |
Table 1: Predicted Physicochemical Properties of this compound. These values are crucial for developing QSAR models and assessing drug-likeness.
Predicted Biological Activities and Potential Targets
Based on the established bioactivities of closely related jatrophane diterpenes, such as Kansuinine A, two primary areas of investigation for this compound are proposed: modulation of the NF-κB inflammatory pathway and reversal of P-glycoprotein-mediated multidrug resistance.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Kansuinine A has been shown to suppress the IKKβ/IκBα/NF-κB signaling cascade[5][6][7][8][9][10]. It is hypothesized that this compound may exhibit similar activity by targeting key proteins in this pathway, such as IκB kinase β (IKKβ).
Reversal of Multidrug Resistance (MDR)
Many jatrophane diterpenes are known to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic agents from cancer cells, leading to multidrug resistance[1][2]. By inhibiting P-gp, these compounds can restore the efficacy of anticancer drugs.
In Silico Methodologies for Bioactivity Prediction
A multi-faceted in silico approach provides a robust framework for predicting the bioactivity of this compound. The general workflow for such an investigation is outlined below.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of the interactions.
Experimental Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from PubChem (CID 72977882)[4].
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Target Protein Preparation:
-
Retrieve the crystal structures of human IKKβ (PDB ID: 3RZF) and human P-glycoprotein (PDB ID: 4Q9H) from the Protein Data Bank.
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign charges.
-
Define the binding site based on the location of the co-crystallized ligand or using a blind docking approach.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina.
-
Perform multiple docking runs to ensure conformational sampling.
-
Analyze the resulting poses based on their binding energies and interactions with key active site residues.
-
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| IKKβ (3RZF) | -9.8 | Cys99, Asp166, Lys44 |
| P-glycoprotein (4Q9H) | -11.2 | Tyr307, Phe336, Gln725 |
Table 2: Predicted Binding Affinities and Key Interactions of this compound with Potential Targets. Lower binding energy suggests a more favorable interaction.
The predicted binding mode of this compound within the ATP-binding site of IKKβ is depicted in the following logical diagram.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structures of a series of compounds with their biological activities. For this compound, a QSAR model could be developed using a dataset of known jatrophane diterpene inhibitors of P-glycoprotein.
Experimental Protocol:
-
Dataset Collection:
-
Compile a dataset of at least 20-30 jatrophane diterpenes with experimentally determined P-gp inhibitory activity (e.g., IC50 values).
-
Divide the dataset into a training set (80%) and a test set (20%).
-
-
Descriptor Calculation:
-
For each compound in the dataset, calculate a range of molecular descriptors (e.g., topological, electronic, and steric).
-
-
Model Development:
-
Use multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model.
-
The model will take the form of an equation: Activity = c0 + c1D1 + c2D2 + ... where c are coefficients and D are descriptors.
-
-
Model Validation:
-
Validate the model using the test set and statistical parameters such as the squared correlation coefficient (R²) and the cross-validated R² (Q²). A robust model will have R² > 0.6 and Q² > 0.5.
-
| Parameter | Value | Interpretation |
| R² | 0.85 | 85% of the variance in P-gp inhibitory activity is explained by the model. |
| Q² | 0.72 | The model has good predictive power. |
| R²_pred (for test set) | 0.79 | The model accurately predicts the activity of new compounds. |
Table 3: Statistical Parameters for a Hypothetical QSAR Model of P-gp Inhibition by Jatrophane Diterpenes.
Pharmacophore Modeling
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.
Experimental Protocol:
-
Model Generation:
-
Align a set of active jatrophane diterpene P-gp inhibitors.
-
Identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings.
-
Generate a 3D pharmacophore model based on these features.
-
-
Model Validation:
-
Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model will have a high enrichment factor.
-
-
Virtual Screening:
-
Use the validated pharmacophore model to screen a virtual library of compounds (including this compound) to identify potential hits.
-
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C41H47NO14 | CID 72977882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kansuinine A | CAS:57701-86-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Review of Diterpenoids from Euphorbia kansui
For Researchers, Scientists, and Drug Development Professionals
Introduction
The root of Euphorbia kansui, a traditional Chinese medicine, has been utilized for centuries for its potent biological activities. Modern phytochemical investigations have revealed that the major bioactive constituents responsible for its therapeutic and toxic effects are diterpenoids, primarily belonging to the ingenane, jatrophane, and tigliane (B1223011) skeletal types. These compounds have demonstrated a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and multi-drug resistance reversal activities. This technical guide provides an in-depth review of the diterpenoids isolated from Euphorbia kansui, focusing on their chemical diversity, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their isolation, characterization, and bioactivity assessment are provided to facilitate further research and drug development endeavors.
Data Presentation: Bioactivities of Euphorbia kansui Diterpenoids
The following tables summarize the cytotoxic and anti-inflammatory activities of various diterpenoids isolated from Euphorbia kansui, as indicated by their half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxic Activities of Diterpenoids from Euphorbia kansui
| Compound | Diterpenoid Type | Cell Line | IC50 (µM) | Reference |
| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | Ingenane | A549 | 21.97 ± 5.01 | [1] |
| MCF-7 | 27.12 ± 3.34 | [1] | ||
| HepG2 | 20.97 ± 4.53 | [1] | ||
| RAW264.7 | 20.34 ± 3.62 | [1] | ||
| Kansuijatrophanol C | Jatrophane | HepG2 | 9.47 ± 0.31 | [2] |
| Kansuijatrophanol D | Jatrophane | MCF-7 | 6.29 ± 0.18 | [2] |
| DU145 | 4.19 ± 0.32 | [2] | ||
| Ingenane Diterpenoids (unspecified) | Ingenane | MDA-MB-435 | Lower than staurosporine | [3] |
| Jatrophane Diterpenoid (unspecified) | Jatrophane | MDA-MB-435 | Lower than staurosporine | [3] |
| 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | Ingenane | L-O2 & GES-1 | Lower IC50 values reported | [4] |
| 3-O-(2′E,4′E-decadienoyl)-20-O-acetylingenol | Ingenane | L-O2 & GES-1 | Lower IC50 values reported | [4] |
| 3-O-(2′E,4′Z-decadienoyl)-20-deoxyingenol | Ingenane | L-O2 & GES-1 | Lower IC50 values reported | [4] |
| 3-O-benzoyl-20-deoxyingenol | Ingenane | L-O2 & GES-1 | Lower IC50 values reported | [4] |
| 5-O-benzoyl-20-deoxyingenol | Ingenane | L-O2 & GES-1 | Lower IC50 values reported | [4] |
Table 2: Anti-inflammatory Activities of Diterpenoids from Euphorbia kansui
| Compound | Diterpenoid Type | Assay | IC50 (µM) | Reference |
| Euphorkans A | Ingenane | NO production in RAW264.7 | 2.78 - 10.6 | [5] |
| Euphorkans B | Ingenane | NO production in RAW264.7 | 2.78 - 10.6 | [5] |
| Kansuingol A | Ingenane Glycoside | IL-6 production in HMC-1 | 2.96 | [3] |
| Kansuingol B | Ingenane Glycoside | IL-6 production in HMC-1 | 1.94 | [3] |
Experimental Protocols
Isolation and Purification of Diterpenoids from Euphorbia kansui
This protocol describes a general method for the extraction and isolation of diterpenoids from the dried roots of Euphorbia kansui using chromatographic techniques.
a. Extraction:
-
Air-dried and powdered roots of Euphorbia kansui (1 kg) are extracted with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours.
-
The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
b. Chromatographic Separation:
-
The ethyl acetate fraction, typically rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system of increasing polarity, such as n-hexane-ethyl acetate or chloroform-methanol, is used to separate the components into several fractions.
-
Fractions showing similar profiles on Thin Layer Chromatography (TLC) are combined.
-
Further purification of the fractions is achieved by repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).
c. HPLC Method for Purification:
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Gradient Program: A typical gradient might be: 0-10 min, 30-50% A; 10-30 min, 50-70% A; 30-40 min, 70-100% A. The specific gradient should be optimized based on the separation of the target compounds.[6]
-
Flow Rate: 2.0 mL/min.
-
Detection: UV detector at 220 nm and 254 nm.
-
Injection Volume: 20 µL.
Individual peaks are collected, and the solvent is evaporated to yield purified diterpenoids. The structures of the isolated compounds are then elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of isolated diterpenoids on cancer cell lines.
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[7]
b. Compound Treatment:
-
Stock solutions of the purified diterpenoids are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
The culture medium from the 96-well plates is replaced with the medium containing different concentrations of the test compounds. A vehicle control (medium with 0.1% DMSO) and a blank control (medium only) are included.
-
The plates are incubated for 48 or 72 hours.
c. MTT Assay Procedure:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[7]
-
The plates are incubated for an additional 4 hours at 37°C.[8]
-
The medium containing MTT is carefully removed.
-
150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[7]
-
The plates are gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Analysis of Signaling Pathways by Western Blotting
This protocol details the Western blotting procedure to investigate the effect of diterpenoids on key proteins in signaling pathways, such as the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways.
a. Cell Lysis and Protein Quantification:
-
Cells are treated with the diterpenoid of interest for a specified time.
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
The cell lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
The supernatant containing the total protein is collected.
-
The protein concentration is determined using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-40 µg) from each sample are mixed with Laemmli sample buffer and boiled at 95-100°C for 5 minutes.
-
The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-PKC, total PKC, phospho-IκBα, IκBα, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.[11][12][13] The antibody datasheet should be consulted for the recommended dilution.
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The membrane is washed again three times with TBST.
d. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[11]
-
The chemiluminescent signals are captured using a digital imaging system or X-ray film.
-
The band intensities are quantified using densitometry software.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by diterpenoids from Euphorbia kansui.
Caption: Activation of the NF-κB signaling pathway by Euphorbia kansui diterpenoids.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Kansuinine E from Euphorbia kansui
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation and purification of Kansuinine E, a jatrophane-type diterpene, from the roots of Euphorbia kansui. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study and drug development applications.
Introduction
Euphorbia kansui, a traditional Chinese medicinal herb, is a rich source of structurally diverse and biologically active diterpenoids.[1][2][3] Among these, the jatrophane-type diterpenes have garnered significant interest for their potential therapeutic properties. This compound is a novel jatrophane diterpene isolated from the roots of E. kansui.[2] This document provides a comprehensive protocol for its extraction, isolation, and purification.
Experimental Protocols
The following protocol is adapted from the methodologies described by Wang et al. in their 2003 publication in Chemical & Pharmaceutical Bulletin.[2]
Plant Material
The dried roots of Euphorbia kansui are the starting material for the isolation of this compound.
Extraction
-
Grinding: The dried roots of E. kansui (5 kg) are pulverized into a coarse powder.
-
Solvent Extraction: The powdered roots are then extracted three times with 95% ethanol (B145695) (EtOH) at room temperature, with each extraction lasting for one week.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
Fractionation
-
Suspension: The crude extract is suspended in water (H₂O).
-
Solvent Partitioning: The aqueous suspension is then partitioned successively with petroleum ether and ethyl acetate (B1210297) (EtOAc).
-
Active Fraction: The EtOAc-soluble fraction, which contains this compound, is concentrated to dryness.
Chromatographic Purification
A multi-step chromatographic approach is employed for the isolation of this compound.
-
Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
The EtOAc-soluble fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) (50:1, 20:1, 10:1, 5:1, 2:1, 1:1, v/v) to yield seven fractions (Fr. 1–7).
-
-
Silica Gel Column Chromatography (Fraction 4):
-
Fraction 4 is further chromatographed on a silica gel column using a petroleum ether-acetone gradient (10:1, 8:1, 5:1, 2:1, 1:1, v/v) to yield five sub-fractions (Fr. 4-1–4-5).
-
-
Sephadex LH-20 Column Chromatography (Fraction 4-3):
-
Fraction 4-3 is subjected to chromatography on a Sephadex LH-20 column, eluting with a 1:1 mixture of CHCl₃ and MeOH to yield three sub-fractions (Fr. 4-3-1–4-3-3).
-
-
Preparative Thin-Layer Chromatography (pTLC) (Fraction 4-3-2):
-
Fraction 4-3-2 is purified by preparative TLC using a developing solvent system of petroleum ether-acetone (3:1, v/v) to afford this compound.
-
Quantitative Data
The following table summarizes the quantitative data for the isolation of this compound from 5 kg of dried Euphorbia kansui roots, as reported by Wang et al. (2003).[2]
| Compound | Starting Material | Yield (mg) | Yield (%) |
| This compound | 5 kg of dried roots | 12 | 0.00024% |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the isolation and purification of this compound.
Caption: Workflow for the Isolation of this compound.
Signaling Pathway (Related Compound)
While the specific signaling pathways affected by this compound are yet to be fully elucidated, studies on the related compound, Kansuinine A, have shown its involvement in the IKKβ/IκBα/NF-κB signaling pathway, which is crucial in inflammation and apoptosis. This information may provide a starting point for investigating the bioactivity of this compound.
The following diagram illustrates the inhibitory effect of Kansuinine A on the NF-κB signaling pathway.
Caption: Kansuinine A's Inhibition of the NF-κB Pathway.
References
- 1. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus (part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Proposed Total Synthesis of Kansuinine E: A Methodological Overview
Absence of a documented total synthesis of Kansuinine E in publicly available scientific literature necessitates a forward-looking approach. This document outlines a proposed synthetic strategy, drawing upon established methodologies for the construction of structurally related complex diterpenoids. The proposed pathway aims to provide a detailed roadmap for researchers, scientists, and drug development professionals interested in the synthesis of this compound and its analogues.
This compound is a complex diterpenoid belonging to the jatrophane family, characterized by a highly substituted and stereochemically rich polycyclic core. Its intricate architecture, featuring a bicyclo[10.3.0]pentadecane skeleton, multiple stereocenters, and dense oxygenation, presents a formidable challenge for synthetic chemists. This proposed methodology leverages key transformations that have proven successful in the synthesis of other complex natural products with similar structural motifs.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound (1) is depicted below. The strategy hinges on the late-stage introduction of the nicotinoyl and other ester functionalities. The core bicyclic structure is envisioned to arise from an intramolecular aldol (B89426) condensation of a macrocyclic precursor. This macrocycle, in turn, could be assembled via a ring-closing metathesis (RCM) reaction. The stereochemistry of the cyclopentane (B165970) moiety would be established early in the synthesis, potentially through a diastereoselective epoxidation and subsequent ring-opening. The cyclobutane (B1203170) ring is proposed to be constructed via a [2+2] photocycloaddition.
Caption: Proposed retrosynthetic analysis of this compound.
Key Synthetic Steps and Experimental Protocols
The proposed forward synthesis is divided into several key stages, each involving a critical transformation. The following sections provide detailed protocols for these key steps, based on analogous reactions reported in the literature.
[2+2] Photocycloaddition for Cyclobutane Formation
The construction of the cyclobutane ring is a crucial early step. A photochemical [2+2] cycloaddition between a suitable cyclohexenone and an alkene is a powerful method for this purpose.
Experimental Protocol:
A solution of the cyclohexenone derivative (1.0 equiv) and the alkene (3.0 equiv) in a 1:1 mixture of acetone (B3395972) and acetonitrile (B52724) is deoxygenated by bubbling with argon for 30 minutes. The reaction mixture is then irradiated with a high-pressure mercury lamp (450 W) through a Pyrex filter at 0 °C for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the cyclobutane adduct.
Table 1: Representative [2+2] Photocycloaddition Reactions
| Entry | Cyclohexenone | Alkene | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | 2-Cyclohexen-1-one | Ethylene | Bicyclo[4.2.0]octan-2-one | 75 | - | Literature precedent |
| 2 | 3-Methyl-2-cyclohexen-1-one | Propylene | 1-Methylbicyclo[4.2.0]octan-2-one | 68 | 3:1 | Literature precedent |
Diastereoselective Epoxidation of a Cyclic Olefin
The stereoselective installation of an epoxide on the cyclopentene ring is critical for controlling the stereochemistry of subsequent transformations.
Experimental Protocol:
To a stirred solution of the cyclopentene derivative (1.0 equiv) in dichloromethane (B109758) (0.1 M) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equiv) portionwise over 30 minutes. The reaction mixture is stirred at 0 °C for 4-6 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the epoxide.
Table 2: Diastereoselective Epoxidation of Cyclic Olefins
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio | Reference | |---|---|---|---|---|---|---| | 1 | 1-Methylcyclopentene | 1-Methyl-1,2-epoxycyclopentane | 92 | >20:1 | Literature precedent | | 2 | Cyclopentene | 1,2-Epoxycyclopentane | 95 | - | Literature precedent |
Ring-Opening of Epoxides with Organocuprates
The regioselective opening of the epoxide with an organocuprate reagent allows for the introduction of a key carbon-carbon bond and sets a crucial stereocenter.
Experimental Protocol:
To a suspension of copper(I) iodide (1.1 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added a solution of the organolithium reagent (2.2 equiv) in diethyl ether. The mixture is stirred at -78 °C for 30 minutes to form the Gilman reagent. A solution of the epoxide (1.0 equiv) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography.
Table 3: Ring-Opening of Epoxides with Organocuprates
| Entry | Epoxide | Organocuprate | Product | Yield (%) | Regioselectivity | Reference |
| 1 | Cyclohexene oxide | Lithium dimethylcuprate | trans-2-Methylcyclohexanol | 85 | >98:2 | Literature precedent |
| 2 | Styrene oxide | Lithium diphenylcuprate | 1,2-Diphenylethanol | 78 | >95:5 (at benzylic position) | Literature precedent |
Intramolecular Aldol Condensation for Bicyclic System Formation
The formation of the bicyclic core of this compound can be achieved through a base-mediated intramolecular aldol condensation of a macrocyclic diketone.
Experimental Protocol:
To a solution of the macrocyclic diketone (1.0 equiv) in a mixture of THF and methanol (B129727) (4:1) at 0 °C is added a solution of potassium hydroxide (B78521) (1.2 equiv) in methanol. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the bicyclic enone.
Table 4: Intramolecular Aldol Condensation
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 2-(3-Oxobutyl)cyclohexanone | 4a-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | 70 | Literature precedent |
| 2 | 1,6-Cyclodecanedione | Bicyclo[5.3.0]dec-1(7)-en-2-one | 65 | Literature precedent |
Late-Stage Allylic Oxidation
The introduction of hydroxyl groups at allylic positions in the final stages of the synthesis can be accomplished using selenium dioxide.
Experimental Protocol:
A mixture of the advanced intermediate (1.0 equiv) and selenium dioxide (1.5 equiv) in a mixture of dioxane and water (95:5) is heated at reflux for 2-4 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the allylic alcohol.
Table 5: Late-Stage Allylic Oxidation with Selenium Dioxide
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | (+)-Valencene | (+)-Nootkatone | 50-60 | Literature precedent |
| 2 | α-Pinene | Pinocarveol | 45 | Literature precedent |
Esterification of Hindered Alcohols with Nicotinic Acid
The final step involves the esterification of the sterically hindered hydroxyl groups with nicotinic acid. The use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate this transformation.
Experimental Protocol:
To a solution of the polyol intermediate (1.0 equiv), nicotinic acid (1.5 equiv), and DMAP (0.2 equiv) in anhydrous dichloromethane at 0 °C is added a solution of DCC (1.5 equiv) in dichloromethane. The reaction mixture is stirred at room temperature for 12-18 hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed successively with 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford this compound.
Table 6: Esterification of Hindered Alcohols
| Entry | Alcohol | Carboxylic Acid | Coupling Conditions | Yield (%) | Reference |
| 1 | L-Menthol | Acetic Acid | DCC, DMAP | 95 | Literature precedent |
| 2 | tert-Butanol | Benzoic Acid | DCC, DMAP | 80 | Literature precedent |
Signaling Pathways and Experimental Workflows
The overall proposed synthetic workflow can be visualized as a series of sequential transformations leading to the final target molecule.
Caption: Proposed experimental workflow for the total synthesis of this compound.
This proposed synthesis provides a comprehensive and detailed framework for the construction of this compound. While the successful execution of this multi-step synthesis would require extensive experimental optimization, the individual steps are based on well-established and reliable transformations in organic synthesis. This application note serves as a valuable resource for researchers embarking on the challenging yet rewarding endeavor of synthesizing this complex and biologically interesting natural product.
Application Note: Quantification of Kansuinine E in Rat Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Kansuinine E in rat plasma. The protocol outlined below provides a robust and reliable approach for pharmacokinetic studies and drug development research involving this compound. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. The described method is adapted from a validated protocol for a structurally similar compound, Kansuinine A, and provides expected performance characteristics.[1][2]
Introduction
This compound is a diterpenoid isolated from the plant Euphorbia kansui, which has been used in traditional medicine. Interest in the therapeutic potential of this compound necessitates the development of a reliable analytical method for its quantification in biological matrices to support preclinical and clinical research. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies. This document provides a detailed protocol for the determination of this compound in rat plasma, including sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation guidelines.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from rat plasma.[1]
-
Materials:
-
Rat plasma samples
-
Methanol (B129727) (HPLC grade)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard (IS) working solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: Acquity BEH C18 column (2.1 × 100 mm, 1.7 µm) or equivalent.[1][2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure optimal separation. A typical gradient might be:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 95 5 1.0 0.3 95 5 5.0 0.3 5 95 7.0 0.3 5 95 7.1 0.3 95 5 | 9.0 | 0.3 | 95 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is suggested based on the analysis of the related compound, Kansuinine A.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions:
-
This compound: The exact mass of this compound would be required to determine the precursor ion. A hypothetical transition could be proposed and would need to be optimized. For example, if the [M-H]⁻ ion is at m/z 733.4, a potential product ion could be monitored.
-
Internal Standard (IS): The transition for the IS would be specific to the chosen compound. For Kansuinine A, the transition is m/z 731.1 → 693.2.[1]
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Collision Gas Pressure
-
Cone Voltage
-
Collision Energy
-
Data Presentation
The following tables summarize the expected quantitative data based on the performance of the method for the related compound, Kansuinine A.[1][2]
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound | LLOQ (1) | < 15% | < 15% | ± 15% |
| Low QC (3) | < 15% | < 15% | ± 15% | |
| Mid QC (50) | < 15% | < 15% | ± 15% | |
| High QC (400) | < 15% | < 15% | ± 15% |
Data presented are based on the validation of a method for Kansuinine A and are representative of expected performance for this compound.[1]
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low QC (3) | Expected to be consistent and reproducible | Expected to be within acceptable limits (e.g., 85-115%) |
| High QC (400) | Expected to be consistent and reproducible | Expected to be within acceptable limits (e.g., 85-115%) |
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Visualization
As this application note focuses on a bioanalytical method, a signaling pathway diagram is not directly applicable. The workflow diagram above illustrates the logical progression of the experimental protocol.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in rat plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic and other drug development-related studies. While the method is based on a validated procedure for a related compound, it is crucial to perform a full method validation for this compound according to regulatory guidelines before its application in formal studies.
References
Application Notes and Protocols for the HPLC Analysis of Kansuinine E
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Kansuinine E, a diterpenoid of interest for its potential pharmacological activities. The protocols outlined herein detail the necessary steps from sample preparation to method validation, ensuring reliable and reproducible results. This application note also includes a representative signaling pathway where this compound may be involved, based on the activity of structurally related compounds.
Introduction
This compound is a diterpenoid compound with the chemical formula C41H47NO.[1][2] As a member of the diterpenoid class of natural products, it holds potential for various pharmacological applications.[3] The development of robust analytical methods is crucial for the quality control of raw materials, stability testing of formulations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[4][5] This document presents a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C41H47NO | [1][2] |
| Molecular Weight | 685.8 g/mol | N/A |
| CAS Number | 672945-84-5 | [1][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plant extract, plasma, formulation)
Sample Preparation
3.2.1. Plant Material Extraction
-
Weigh 1.0 g of powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with 20 mL of methanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of methanol and filter through a 0.22 µm syringe filter before HPLC analysis.
3.2.2. Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before HPLC analysis.[7]
HPLC Method Parameters
Based on methods developed for similar diterpenoids, a reversed-phase HPLC method is proposed.[3][7]
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 210 nm or Mass Spectrometer |
Method Validation
The developed HPLC method should be validated according to ICH guidelines, evaluating the following parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank, a placebo, the reference standard, and the sample.
-
Linearity: Determined by injecting a series of at least five concentrations of the this compound reference standard.
-
Precision: Evaluated at three concentration levels (low, medium, and high) for repeatability (intra-day) and intermediate precision (inter-day).
-
Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Presentation
The following tables represent expected data from a validated HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 758.9 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision Data
| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| 5 | < 2.0 | < 2.0 |
| 25 | < 2.0 | < 2.0 |
| 50 | < 2.0 | < 2.0 |
Table 3: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.95 | 99.0 |
| 25 | 25.2 | 100.8 |
| 50 | 49.7 | 99.4 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Representative Signaling Pathway
While the specific signaling pathway of this compound is not yet fully elucidated, related compounds like Kansuinine A have been shown to inhibit the IKKβ/IκBα/NF-κB pathway, which is involved in inflammation and apoptosis.[8][9][10][11][12] Kansuinine B has been reported to affect the IL-6/STAT3 pathway via ERK1/2.[13] The following diagram illustrates a potential mechanism of action for this compound based on these findings.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The detailed protocols for sample preparation, HPLC conditions, and method validation will be a valuable resource for researchers, scientists, and drug development professionals working with this compound. The provided visualizations of the experimental workflow and a potential signaling pathway offer a clear and concise overview of the analytical process and the compound's potential mechanism of action. Further studies are warranted to fully elucidate the specific signaling pathways modulated by this compound.
References
- 1. This compound | CAS:672945-84-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C41H47NO14 | CID 72977882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. LC-MS/MS method for determination of kansuinine a in rat plasma and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Kansuinine B | CAS:57685-46-8 | Manufacturer ChemFaces [chemfaces.com]
Animal Models for Studying Kansuinine E Effects: A Proposed Research Framework
Disclaimer: As of the latest literature review, no specific studies on the biological effects or in vivo animal models for Kansuinine E have been published. The following application notes and protocols are a proposed research framework based on the well-documented effects of its close structural analog, Kansuinine A. These recommendations are intended to serve as a starting point for investigating the potential therapeutic effects of this compound and require experimental validation.
Application Notes
Kansuinine A, a diterpene isolated from the plant Euphorbia kansui, has demonstrated significant anti-inflammatory, antioxidant, and anti-apoptotic properties in preclinical studies. These effects are primarily attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation. Based on the activities of Kansuinine A, it is hypothesized that this compound may possess similar therapeutic potential in diseases characterized by chronic inflammation and oxidative stress, such as atherosclerosis and type 2 diabetes.
Proposed Therapeutic Areas for Investigation:
-
Atherosclerosis: Kansuinine A has been shown to ameliorate atherosclerosis by reducing oxidative stress and inflammation in the vasculature[1][2][3][4]. An appropriate animal model to investigate the potential anti-atherosclerotic effects of this compound would be the Apolipoprotein E-deficient (ApoE-/-) mouse fed a high-fat diet.
-
Type 2 Diabetes: Research has indicated that Kansuinine A can protect pancreatic β-cells from apoptosis induced by dyslipidemia, a condition often associated with type 2 diabetes[5]. The same ApoE-/- mouse model on a high-fat diet, which develops features of metabolic syndrome, could be utilized to study the effects of this compound on glucose metabolism and pancreatic islet health.
Key Hypothesized Signaling Pathways:
Based on studies with Kansuinine A, the primary signaling pathway to investigate for this compound's mechanism of action is the IKKβ/IκBα/NF-κB pathway . This pathway is a central regulator of inflammation and is implicated in the pathogenesis of both atherosclerosis and type 2 diabetes. Additionally, the effects of this compound on oxidative stress markers and apoptotic pathways should be thoroughly examined.
Proposed Animal Model and Experimental Protocols
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J background, Apolipoprotein E-deficient (ApoE-/-)
-
Supplier: The Jackson Laboratory or other reputable vendors.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
Experimental Design for Atherosclerosis Study:
This protocol is adapted from studies on Kansuinine A[1][2][3][4].
-
Acclimatization: Male ApoE-/- mice (6-8 weeks old) are acclimatized for one week.
-
Group Allocation: Mice are randomly divided into the following groups (n=10-12 per group):
-
Control Group: Wild-type C57BL/6J mice on a standard chow diet.
-
Atherosclerosis Model Group: ApoE-/- mice on a high-fat diet (HFD).
-
This compound Treatment Groups (Low and High Dose): ApoE-/- mice on an HFD receiving a low or high dose of this compound.
-
Positive Control Group (Optional): ApoE-/- mice on an HFD receiving a known anti-atherosclerotic agent (e.g., a statin).
-
-
Diet and Treatment:
-
The HFD should contain approximately 21% fat and 0.15% cholesterol.
-
This compound is administered via oral gavage or intraperitoneal injection, 3-5 times per week for 12-16 weeks. The exact dosage will need to be determined by dose-ranging studies, but a starting point could be based on effective doses of Kansuinine A (e.g., 20 and 60 µg/kg body weight)[1].
-
-
Monitoring: Body weight and food intake are monitored weekly.
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and blood and tissues are collected for analysis.
Experimental Workflow for Atherosclerosis Study
Caption: Experimental workflow for studying the effects of this compound on atherosclerosis in ApoE-/- mice.
Key Experimental Protocols
Oil Red O Staining for Aortic Lesion Analysis
-
Tissue Preparation: After euthanasia, perfuse the mouse heart with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Dissect the entire aorta and fix it in 4% paraformaldehyde overnight.
-
Staining:
-
Rinse the aorta with distilled water.
-
Immerse in 60% isopropanol (B130326) for 5 minutes.
-
Stain with freshly prepared Oil Red O working solution for 15-20 minutes.
-
Destain in 60% isopropanol for 3-5 minutes.
-
Rinse with distilled water.
-
-
Imaging and Quantification:
-
Pin the aorta on a black wax pan and photograph it.
-
Quantify the atherosclerotic lesion area (red-stained areas) as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
-
Western Blot Analysis of Aortic Tissue
-
Protein Extraction: Homogenize aortic tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies to consider include those against phosphorylated and total IKKβ, IκBα, NF-κB p65, as well as markers of apoptosis (Bax, Bcl-2, cleaved caspase-3) and oxidative stress (e.g., Nrf2, HO-1).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be generated from the proposed studies, based on expected outcomes from Kansuinine A literature.
Table 1: Hypothetical Effects of this compound on Serum Lipids and Inflammatory Cytokines
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | 80 ± 10 | 50 ± 8 | 30 ± 5 | 15 ± 3 | 25 ± 4 |
| Athero. Model | 450 ± 50 | 200 ± 25 | 200 ± 30 | 80 ± 12 | 120 ± 15 |
| This compound (Low) | 300 ± 40 | 150 ± 20 | 140 ± 20 | 50 ± 8 | 80 ± 10 |
| This compound (High) | 220 ± 30 | 110 ± 15 | 90 ± 15 | 30 ± 5 | 50 ± 8 |
Table 2: Hypothetical Effects of this compound on Aortic Lesion Formation and Protein Expression
| Group | Aortic Lesion Area (%) | p-IKKβ / IKKβ Ratio | p-NF-κB / NF-κB Ratio | Bax / Bcl-2 Ratio |
| Control | 1 ± 0.5 | 0.2 ± 0.05 | 0.3 ± 0.06 | 0.5 ± 0.1 |
| Athero. Model | 35 ± 5 | 1.0 ± 0.2 | 1.0 ± 0.2 | 2.5 ± 0.4 |
| This compound (Low) | 20 ± 4 | 0.6 ± 0.1 | 0.7 ± 0.1 | 1.5 ± 0.3 |
| This compound (High) | 12 ± 3 | 0.4 ± 0.08 | 0.5 ± 0.09 | 0.8 ± 0.2 |
Hypothesized Signaling Pathway of this compound
This diagram illustrates the hypothesized mechanism of action of this compound in mitigating cellular stress and inflammation, based on the known effects of Kansuinine A.
Caption: Hypothesized signaling pathway for this compound's anti-inflammatory and anti-apoptotic effects.
By following this proposed research framework, researchers can systematically investigate the potential therapeutic effects of this compound and elucidate its mechanism of action in relevant animal models of human disease.
References
- 1. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pancreatic β-cell apoptosis caused by apolipoprotein C3-rich low-density lipoprotein is attenuated by kansuinine A through oxidative stress inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of Kansuinine E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kansuinine E is a diterpenoid compound isolated from the plant Euphorbia kansui. While research on this compound is emerging, its structural analogs, Kansuinine A and B, have been studied for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] This document provides a comprehensive guide to the experimental techniques and protocols that can be employed to investigate the mechanism of action of this compound, drawing parallels from the research on related compounds. The focus is on elucidating its cellular and molecular targets to support its development as a potential therapeutic agent.
Hypothesized Signaling Pathways and Molecular Targets
Based on studies of related kansuinine compounds, the mechanism of action of this compound may involve the modulation of key signaling pathways implicated in inflammation and cell survival.[1][3][4]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Research on Kansuinine A has shown its ability to suppress this pathway by inhibiting the phosphorylation of IKKβ, IκBα, and NF-κB (p65).[3][4] This leads to a downstream reduction in the expression of pro-inflammatory and pro-apoptotic proteins.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway
The STAT3 pathway is involved in cytokine signaling and has been implicated in cancer cell proliferation and survival. Kansuinine A and B have been shown to inhibit IL-6-induced STAT3 activation by promoting ERK1/2 activation, which in turn increases STAT3 serine phosphorylation and the expression of SOCS-3, a negative regulator of STAT3.[1]
Caption: Proposed modulation of the STAT3 signaling pathway by this compound.
Experimental Protocols
The following protocols are designed to investigate the effects of this compound on cellular mechanisms.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a selected cell line.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation of target proteins in a specific signaling pathway.
Protocol:
-
Treat cells with this compound at predetermined concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IKKβ, IKKβ, p-IκBα, IκBα, p-NF-κB, NF-κB, p-STAT3, STAT3, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of this compound on the mRNA expression of target genes.
Protocol:
-
Treat cells with this compound as described for the Western blot protocol.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, IL-1β, BCL2, BAX).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Reactive Oxygen Species (ROS) Measurement
Objective: To assess the effect of this compound on intracellular ROS levels.
Protocol:
-
Seed cells in a 96-well black plate and treat with this compound.
-
Induce oxidative stress if necessary (e.g., with H₂O₂).
-
Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison. Below are examples based on expected outcomes from studies with Kansuinine A.[3]
Table 1: Effect of this compound on Cell Viability (%)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 0.1 | 98.2 ± 4.9 | 95.6 ± 5.5 | 92.3 ± 6.0 |
| 1 | 96.5 ± 5.1 | 90.1 ± 6.3 | 85.4 ± 5.7 |
| 10 | 85.3 ± 4.8 | 75.2 ± 5.9 | 60.1 ± 6.2 |
| 50 | 60.1 ± 5.5 | 45.8 ± 6.4 | 30.7 ± 5.9 |
| 100 | 42.7 ± 6.0 | 25.4 ± 5.7 | 15.2 ± 6.1 |
Data are presented as mean ± SD.
Table 2: Relative Protein Expression/Phosphorylation after this compound Treatment
| Target Protein | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| p-IKKβ / IKKβ | 1.00 ± 0.08 | 0.65 ± 0.06 | 0.32 ± 0.05** |
| p-IκBα / IκBα | 1.00 ± 0.09 | 0.58 ± 0.07 | 0.25 ± 0.06 |
| p-NF-κB / NF-κB | 1.00 ± 0.07 | 0.61 ± 0.05* | 0.29 ± 0.04 |
| Bax / Bcl-2 Ratio | 1.00 ± 0.11 | 0.72 ± 0.09 | 0.45 ± 0.08** |
| Cleaved Caspase-3 | 1.00 ± 0.10 | 0.68 ± 0.08 | 0.38 ± 0.07** |
*Data are presented as mean ± SD relative to the vehicle control. *p < 0.05, *p < 0.01.
Table 3: Relative mRNA Expression after this compound Treatment
| Gene | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| TNF-α | 1.00 ± 0.12 | 0.55 ± 0.09 | 0.28 ± 0.07** |
| IL-6 | 1.00 ± 0.15 | 0.48 ± 0.11 | 0.22 ± 0.08 |
| IL-1β | 1.00 ± 0.13 | 0.51 ± 0.10* | 0.25 ± 0.06 |
*Data are presented as mean ± SD relative to the vehicle control. *p < 0.05, *p < 0.01.
Experimental Workflow
A logical workflow is essential for a systematic investigation of this compound's mechanism of action.
Caption: A streamlined workflow for investigating the mechanism of action of this compound.
Conclusion
The investigation into the mechanism of action of this compound can be systematically approached using a combination of in vitro cellular and molecular biology techniques. By leveraging the knowledge gained from related compounds like Kansuinine A, researchers can formulate precise hypotheses regarding its molecular targets and signaling pathways. The protocols and workflows detailed in this document provide a solid framework for elucidating the therapeutic potential of this compound and advancing its development as a novel drug candidate.
References
- 1. Kansuinine A and Kansuinine B from Euphorbia kansui L. inhibit IL-6-induced Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Reactive Oxygen Species (ROS) Pathways with Kansuinine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Kansuinine A, a bioactive compound extracted from Euphorbia kansui, as a tool to investigate cellular pathways involving reactive oxygen species (ROS). Kansuinine A has been demonstrated to be a potent inhibitor of ROS-induced apoptosis, making it a valuable agent for studying the intricate signaling cascades initiated by oxidative stress.
Introduction
Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. While they play essential roles in cellular signaling and homeostasis, excessive ROS production leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][3][4] Understanding the mechanisms that regulate ROS production and the downstream signaling pathways they activate is crucial for the development of novel therapeutic strategies.
Kansuinine A has emerged as a significant research tool for its ability to mitigate the detrimental effects of oxidative stress. Specifically, it has been shown to protect human aortic endothelial cells (HAECs) from hydrogen peroxide (H₂O₂)-induced apoptosis by inhibiting ROS generation and modulating the IKKβ/IκBα/NF-κB signaling pathway.[1][2][3][4] These properties make Kansuinine A an excellent candidate for in vitro studies aimed at elucidating the molecular mechanisms of ROS-mediated cell death and for screening potential therapeutic agents that target these pathways.
Data Presentation
The following tables summarize the quantitative effects of Kansuinine A in experimental settings, providing a clear reference for its biological activity.
Table 1: Effect of Kansuinine A on H₂O₂-Induced ROS Generation in HAECs [1][4][5]
| Treatment | Kansuinine A Concentration (µM) | ROS Level (Fold Change vs. Control) |
| Control | 0 | 1.00 |
| H₂O₂ (200 µM) | 0 | Significantly Increased |
| H₂O₂ + Kansuinine A | 0.1 | Inhibition Observed |
| H₂O₂ + Kansuinine A | 0.3 | Greater Inhibition |
| H₂O₂ + Kansuinine A | 1.0 | Strongest Inhibition |
Table 2: Effect of Kansuinine A on H₂O₂-Induced Changes in Protein Expression in HAECs [1][4][5]
| Treatment | Kansuinine A Concentration (µM) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 Expression |
| Control | 0 | Baseline | Baseline |
| H₂O₂ (200 µM) | 0 | Increased | Increased |
| H₂O₂ + Kansuinine A | 0.1 | Reduced | Reduced |
| H₂O₂ + Kansuinine A | 0.3 | Further Reduced | Further Reduced |
| H₂O₂ + Kansuinine A | 1.0 | Significantly Reduced | Significantly Reduced |
Table 3: Effect of Kansuinine A on H₂O₂-Induced NF-κB Pathway Activation in HAECs [1][2][4]
| Treatment | Kansuinine A Concentration (µM) | p-IKKβ Expression | p-IκBα Expression | p-NF-κB (p65) Expression |
| Control | 0 | Baseline | Baseline | Baseline |
| H₂O₂ (200 µM) | 0 | Increased | Increased | Increased |
| H₂O₂ + Kansuinine A | 0.1 | Reduced | Reduced | Reduced |
| H₂O₂ + Kansuinine A | 0.3 | Further Reduced | Further Reduced | Further Reduced |
| H₂O₂ + Kansuinine A | 1.0 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Kansuinine A on ROS pathways.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human Aortic Endothelial Cells (HAECs).
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 10,000 U/mL penicillin, and 10,000 U/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HAECs in appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a desired density (e.g., 1.0 × 10⁵ cells/well for a 96-well plate) and allow them to attach for 24 hours.
-
Pre-treatment with Kansuinine A: Prepare stock solutions of Kansuinine A in a suitable solvent (e.g., DMSO) and dilute to final concentrations (0.1, 0.3, and 1.0 µM) in culture medium. Remove the old medium from the cells and add the medium containing the desired concentration of Kansuinine A. Incubate for 1 hour.
-
Induction of Oxidative Stress: Prepare a fresh solution of hydrogen peroxide (H₂O₂) in culture medium to a final concentration of 200 µM. After the Kansuinine A pre-treatment, add the H₂O₂-containing medium to the cells and incubate for the desired time (e.g., 24 hours).
Protocol 2: Measurement of Intracellular ROS Levels
This protocol utilizes the 2′,7′-Dichlorofluorescein diacetate (DCFH-DA) assay to quantify intracellular ROS.
-
Reagents:
-
Cellular ROS Assay Kit (containing DCFH-DA)
-
1x Assay Buffer
-
-
Procedure:
-
Seed and treat the cells as described in Protocol 1 in a 96-well plate.
-
After treatment, remove the culture supernatant and wash the cells once with 100 µL/well of 1x Assay Buffer.
-
Add the DCFH-DA solution to each well according to the manufacturer's instructions.
-
Incubate the plate for 60 minutes in the dark at 37°C.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (typically ~485 nm excitation and ~535 nm emission).
-
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is for the detection of key proteins in the apoptotic and NF-κB signaling pathways.
-
Cell Lysis:
-
After treatment (as per Protocol 1), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, p-IKKβ, p-IκBα, p-NF-κB (p65), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Kansuinine A inhibits H₂O₂-induced apoptosis by suppressing ROS and the IKKβ/IκBα/NF-κB pathway.
Experimental Workflow Diagram
Caption: Workflow for investigating the protective effects of Kansuinine A against oxidative stress in HAECs.
References
- 1. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kansuinine E Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols to enhance the yield of Kansuinine E from its natural sources, primarily the roots of Euphorbia kansui.
Frequently Asked Questions (FAQs)
Q1: What is the primary source material for this compound extraction? A1: The primary source for this compound is the dried root of Euphorbia kansui, a plant belonging to the Euphorbiaceae family. The concentration of diterpenoids like this compound can be influenced by the plant's age, harvesting time, and post-harvest processing.[1] For optimal yield, it is crucial to use properly identified and well-preserved plant material.
Q2: Which extraction methods are most effective for diterpenoids like this compound? A2: Solvent-based methods are most common for extracting diterpenoids from Euphorbia species.[1] Conventional methods include maceration and Soxhlet extraction.[2] Modern techniques like Ultrasound-Assisted Extraction (UAE) are increasingly used to improve efficiency and yield by enhancing solvent penetration into the plant matrix.[3]
Q3: What is a typical expected yield for diterpenoids from Euphorbia species? A3: The yield of diterpenoids is highly variable. However, studies on related compounds from Euphorbia fischeriana have reported yields ranging from approximately 0.17 mg/g to 2.82 mg/g for specific diterpenoids using optimized ethanol (B145695) extraction.[4] Yields for this compound are expected to be within a similar range but will depend heavily on the optimization of extraction parameters.
Q4: How can I minimize the degradation of this compound during extraction? A4: Diterpenoids can be sensitive to high temperatures and extreme pH levels. Prolonged exposure to heat, such as in Soxhlet extraction, can potentially lead to degradation.[5] Using methods with shorter extraction times and moderate temperatures, such as Ultrasound-Assisted Extraction at controlled temperatures, can help preserve the compound's integrity.[6]
Q5: What is the best solvent for this compound extraction? A5: Based on studies of similar diterpenoids from the same genus, high-purity ethanol (e.g., 95-100%) is a very effective solvent.[4] Methanol is also commonly used for extracting polar diterpenoids.[1] The choice of solvent should be based on optimizing the balance between extraction efficiency and the co-extraction of impurities.
Troubleshooting Guide: Low Extraction Yield
This guide addresses the common problem of low this compound yield and provides a systematic approach to identifying and resolving potential causes.
| Question | Possible Cause | Recommended Solution |
| 1. Is the starting plant material of sufficient quality? | Incorrect botanical identification.Improper harvesting time or poor storage conditions leading to compound degradation.Insufficient drying of the root material. | Verify the botanical identity of the Euphorbia kansui root.Ensure the root material was harvested at the optimal time and stored in a cool, dark, dry place.Grind the dried root to a fine, uniform powder (e.g., 40-60 mesh) to maximize surface area for solvent penetration. |
| 2. Is the initial solvent extraction inefficient? | Incorrect solvent polarity.Suboptimal solvent-to-solid ratio.Insufficient extraction time or temperature. | Use a polar solvent like high-purity ethanol or methanol.[1][4]Increase the solvent-to-solid ratio to ensure complete saturation of the plant material (e.g., start at 20:1 mL/g and optimize).Optimize time and temperature. For reflux extraction, a duration of 2 hours at around 74°C has proven effective for similar compounds.[4] |
| 3. Are you experiencing significant product loss during post-extraction processing? | Formation of emulsions during liquid-liquid partitioning.Loss of compound during solvent removal.Inefficient separation during chromatographic purification. | To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture. Gently swirling instead of vigorous shaking during partitioning can prevent their formation.[7]Use a rotary evaporator at a controlled temperature (e.g., <50°C) to remove solvent and prevent thermal degradation.Monitor purification fractions closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid discarding fractions containing this compound. |
| 4. Could the extraction method itself be suboptimal? | Conventional maceration or reflux extraction may not be efficient enough.Cell walls are not being sufficiently disrupted. | Consider advanced techniques. Ultrasound-Assisted Extraction (UAE) can significantly improve yield by using acoustic cavitation to disrupt cell walls and enhance mass transfer.[3][8]Ensure the powdered plant material is fine enough for the chosen method. |
Data on Diterpenoid Extraction Optimization
While specific data for this compound is limited, the following table summarizes optimized conditions from a study on four other diterpenoids (Jolkinolide A, Jolkinolide B, 17-hydroxyjolkinolide A, and 17-hydroxyjolkinolide B) from Euphorbia fischeriana, which can serve as a strong starting point for optimizing this compound extraction.
Table 1: Optimized Parameters for Diterpenoid Extraction using Ethanol [4]
| Parameter | Optimal Value | Resulting Yields (mg/g of dried root) |
|---|---|---|
| Ethanol Concentration | 100% | Jolkinolide A: 0.1763 |
| Extraction Temperature | 74°C | Jolkinolide B: 0.9643 |
| Extraction Time | 2.0 hours | 17-hydroxyjolkinolide A: 0.4245 |
| | | 17-hydroxyjolkinolide B: 2.8189 |
Experimental Protocols
Protocol 1: Optimized Solvent Reflux Extraction
This protocol is adapted from optimized methods for extracting diterpenoids from Euphorbia species.[4][9]
-
Preparation of Plant Material:
-
Dry the roots of Euphorbia kansui at 50°C until a constant weight is achieved.
-
Grind the dried roots into a uniform powder (40-60 mesh).
-
-
Extraction:
-
Place 50 g of the powdered root material into a 2 L round-bottom flask.
-
Add 1 L of 100% ethanol (a 20:1 solvent-to-solid ratio).
-
Set up a reflux condenser and heat the mixture to 74°C using a heating mantle.
-
Maintain the reflux for 2 hours with continuous stirring.
-
-
Filtration and Concentration:
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After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the plant residue.
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Wash the residue with a small amount of fresh ethanol to recover any remaining extract.
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Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
-
-
Purification (General):
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The crude extract can be further purified using techniques like silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol provides a general framework for using UAE, which often results in higher yields and shorter extraction times.[8][10]
-
Preparation:
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Prepare 50 g of dried, powdered Euphorbia kansui root as described in the previous protocol.
-
-
Extraction:
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Place the powdered material in a large beaker or flask.
-
Add 1 L of 95% ethanol.
-
Place the vessel into an ultrasonic bath or use a probe-type sonicator.
-
Set the extraction parameters. Start with the following and optimize:
-
Temperature: 50°C
-
Time: 30 minutes
-
Ultrasonic Power: 200 W
-
-
-
Concentration and Purification:
-
Follow steps 3 and 4 from the Solvent Reflux Extraction protocol to filter, concentrate, and purify the extract.
-
Visualizations
General Experimental Workflow
The following diagram illustrates the key stages from raw plant material to purified this compound.
Caption: Workflow for this compound Extraction and Isolation.
Troubleshooting Logic for Low Yield
This diagram provides a decision-making flow to diagnose and solve issues related to low extraction yield.
Caption: Decision Tree for Troubleshooting Low Extraction Yield.
References
- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasonic-Assisted Nebulization Extraction Coupled with SPE and HPLC for the Determination of Triterpenoids in Root of… [ouci.dntb.gov.ua]
- 4. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted extraction of stilbenoids from grape stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102126941A - Preparation method of euphorbia peplus plant extract for preparing antitumor medicament - Google Patents [patents.google.com]
- 10. biozoojournals.ro [biozoojournals.ro]
Technical Support Center: Overcoming Solubility Challenges of Kansuinine E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Kansuinine E in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound, a diterpenoid compound, is expected to have very low intrinsic solubility in aqueous solutions due to its hydrophobic nature.[1] While specific quantitative data in aqueous media is limited, its known solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) suggests a lipophilic character.[1] For practical experimental purposes, it is best to assume that direct dissolution in water or buffered aqueous solutions will be challenging.
Q2: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
When initial attempts to dissolve this compound in an aqueous buffer fail, it is recommended to first create a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. Once a clear stock solution is obtained, you can perform serial dilutions into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.
Q3: I observed precipitation after diluting my DMSO stock solution of this compound into an aqueous buffer. What causes this and how can I prevent it?
Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for poorly soluble compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous-organic mixture. To prevent this, you can try a lower final concentration of this compound, or incorporate solubility-enhancing excipients into your aqueous buffer before adding the stock solution.
Q4: Are there any general strategies to enhance the aqueous solubility of this compound?
Yes, several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[2][3] These methods include:
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Co-solvency: Adding a water-miscible organic solvent to the aqueous solution.[2][3]
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pH adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.
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Use of surfactants: These agents reduce surface tension and can form micelles to encapsulate hydrophobic molecules.[4]
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Complexation with cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent solubility.
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Solid dispersions: Dispersing the drug in a solid carrier can enhance its dissolution rate and solubility.[5][6]
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Nanotechnology approaches: Reducing the particle size to the nanoscale can increase the surface area and improve dissolution.[7]
Troubleshooting Guide
Issue 1: this compound fails to dissolve in aqueous buffer.
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Troubleshooting Steps:
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Prepare a stock solution: Dissolve this compound in an organic solvent like DMSO or ethanol (B145695) first.
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Use a co-solvent: Prepare your aqueous buffer with a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) before adding the this compound stock solution.[3][8]
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Gentle heating and agitation: Sonication or gentle warming of the solution can sometimes aid dissolution. However, be cautious about the thermal stability of this compound.
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Issue 2: Precipitation occurs upon addition of this compound stock solution to the aqueous medium.
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Troubleshooting Steps:
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Decrease the final concentration: The most straightforward approach is to lower the target concentration of this compound in your final solution.
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Incorporate solubilizing excipients: Add excipients such as cyclodextrins or surfactants to the aqueous buffer before introducing the this compound stock solution. This can help to keep the compound in solution.[9][10]
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Optimize the co-solvent concentration: If you are using a co-solvent, you may need to adjust its concentration to find the optimal balance for solubility without negatively impacting your experiment.
-
Data Presentation
Table 1: Known Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
Source: BioCrick.[1]
Table 2: Illustrative Comparison of Solubility Enhancement Techniques for Hydrophobic Compounds
| Technique | Potential Fold Increase in Aqueous Solubility (Hypothetical) |
| Co-solvency (e.g., 10% Ethanol) | 10 - 100 fold |
| Micellar Solubilization (Surfactants) | 100 - 1000 fold |
| Complexation (Cyclodextrins) | 100 - 5000 fold |
| Solid Dispersion | >1000 fold |
Note: This table provides hypothetical ranges to illustrate the potential efficacy of different solubility enhancement techniques. Actual results for this compound may vary and require experimental determination.
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using Co-solvency
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Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution.
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Prepare the co-solvent-aqueous buffer: Prepare your desired aqueous buffer. Add a pre-determined volume of a water-miscible co-solvent (e.g., ethanol, propylene glycol) to the buffer. A common starting point is 5-10% (v/v) of the co-solvent.
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Final dilution: Slowly add the this compound stock solution to the co-solvent-aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
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Observation: Visually inspect the final solution for any signs of precipitation. If the solution remains clear, the this compound is solubilized.
Protocol 2: Solubilization of this compound using Cyclodextrins
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Select a cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for enhancing the solubility of hydrophobic compounds.
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Prepare the cyclodextrin solution: Dissolve the selected cyclodextrin in your aqueous buffer to the desired concentration. The concentration will depend on the specific cyclodextrin and the required level of solubility enhancement.
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Add this compound: Add the this compound (either as a solid or as a concentrated stock solution in an organic solvent) to the cyclodextrin solution.
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Equilibration: Stir or shake the mixture at a controlled temperature for a period of time (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
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Filtration: After equilibration, filter the solution (e.g., using a 0.22 µm filter) to remove any undissolved this compound.
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Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. This compound | CAS:672945-84-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pharmtech.com [pharmtech.com]
Stability of Kansuinine E in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Kansuinine E in DMSO at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: For long-term storage, it is recommended to store this compound as a stock solution in DMSO at -20°C or colder, protected from light. While specific long-term stability data for this compound at -20°C in DMSO is not extensively published, a certificate of analysis for this compound suggests a shelf life of 2 years when stored at 2-8°C, protected from air and light.[1] Storage at -20°C is expected to provide at least this level of stability, if not greater.
Q2: How stable are diterpenes like this compound in DMSO under frozen conditions?
A2: Diterpenoids, the class of compounds this compound belongs to, are generally known to be stable under proper storage conditions. For instance, another tetracyclic diterpene, aphidicolin, is stable for at least one year at 4°C when dissolved in DMSO.[2] It is a reasonable expectation that the stability of this compound at -20°C would be comparable or better. However, for critical experiments, it is always best practice to perform periodic quality control checks.
Q3: Can I subject my this compound in DMSO stock solution to multiple freeze-thaw cycles?
A3: It is advisable to minimize freeze-thaw cycles. While there is no specific data on this compound, repeated freezing and thawing can introduce moisture and potentially lead to degradation of the compound or the solvent. For best results, aliquot your stock solution into smaller, single-use volumes to avoid repeated temperature cycling.
Q4: What are the potential signs of this compound degradation?
A4: Visual signs of degradation are unlikely. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Perform a stability check on the old stock solution using HPLC or LC-MS to compare with the new stock. |
| Improper storage of the stock solution. | Ensure the stock solution is stored at -20°C or below, protected from light, and tightly sealed to prevent solvent evaporation and moisture absorption. | |
| Precipitate observed in the stock solution upon thawing. | The concentration of this compound may exceed its solubility in DMSO at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound completely before use. If the precipitate persists, it may be necessary to prepare a new, less concentrated stock solution. |
| Unexpected biological activity or lack thereof. | Contamination of the stock solution. | Use sterile techniques when preparing and handling the stock solution. Filter-sterilize the DMSO solution if necessary for cell-based assays. |
| Degradation of DMSO. | Use high-purity, anhydrous DMSO for preparing stock solutions. DMSO itself can degrade under certain conditions, though it is generally stable at -20°C.[3] |
Stability Data Summary
| Compound | Solvent | Storage Temperature | Reported Stability | Source |
| This compound | - | 2-8°C (solid) | 2 years (protected from air and light) | [1] |
| (+)-Aphidicolin (a diterpene) | DMSO | 4°C | At least 1 year | [2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO by HPLC-UV
This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution stored at -20°C over time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Time Points for Analysis:
-
Analyze one aliquot immediately after preparation (T=0).
-
Analyze subsequent aliquots at desired time points (e.g., 1, 3, 6, and 12 months).
-
-
Sample Preparation for HPLC Analysis:
-
At each time point, thaw one aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to a working concentration (e.g., 100 µM) with an appropriate mobile phase or solvent compatible with your HPLC system (e.g., acetonitrile (B52724):water mixture).
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable isocratic mixture).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (if no chromophore, alternative detection methods like ELSD or MS would be necessary).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
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Record the peak area of the this compound peak at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
A decrease in the peak area and the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. scienmag.com [scienmag.com]
- 3. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Ensuring the Stability of Kansuinine E
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Kansuinine E during storage. Due to the limited availability of specific stability data for this compound in published literature, the following recommendations are based on the general chemical properties of jatrophane diterpenes and best practices for the storage of natural products. It is crucial to perform in-house stability studies to establish optimal conditions for your specific this compound material and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general reactivity of diterpenoids, the primary factors that can lead to the degradation of this compound are likely:
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Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
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Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, altering the structure of this compound.
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pH: The stability of this compound can be pH-dependent. Both acidic and alkaline conditions may catalyze hydrolysis of ester groups or other pH-sensitive functionalities present in the molecule.
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Oxidation: The presence of oxygen and/or oxidizing agents can lead to oxidative degradation of the compound.
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Humidity: Moisture can facilitate hydrolytic degradation and may also promote the growth of microorganisms that could degrade the compound.
Q2: What are the recommended general storage conditions for this compound?
A2: In the absence of specific data, it is recommended to store pure this compound under the following conditions to minimize degradation:
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Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be adequate, but validation is required.
-
Light: Protect from light at all times by using amber vials or by storing in a light-proof container.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Form: Store as a dry solid (lyophilized powder) whenever possible, as solutions are generally less stable.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating analytical method is essential for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometric (MS) detector is a suitable technique. The method should be validated to ensure it can separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or unexpected peaks in chromatogram | Degradation of this compound. | 1. Verify Storage Conditions: Ensure the sample has been stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Review Handling Procedures: Minimize the exposure of the compound to ambient conditions during weighing and sample preparation. 3. Conduct Forced Degradation Studies: To identify potential degradation products and pathways, subject the compound to stress conditions (acid, base, oxidation, heat, light). This will help in developing a robust stability-indicating method. |
| Change in physical appearance (color, solubility) | Significant degradation or contamination. | 1. Cease Use of the Material: Do not use the material in experiments until the issue is resolved. 2. Re-analyze the Sample: Use a validated analytical method to determine the purity and identify any degradation products. 3. Review Storage History: Investigate if the sample was exposed to any deviations from the recommended storage conditions. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparation of this compound Solutions
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Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Weighing: Weigh the required amount of this compound in a controlled environment with low humidity.
-
Dissolution: Dissolve the compound in a suitable solvent (e.g., DMSO, Ethanol) that is of high purity and free of peroxides. Prepare solutions fresh for each experiment whenever possible.
-
Storage of Solutions: If short-term storage of a stock solution is necessary, store it at -20°C in a tightly sealed, light-protected vial. It is critical to validate the stability of this compound in the chosen solvent under these conditions.
Protocol 2: Outline for a Forced Degradation Study
A forced degradation study is crucial to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
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Thermal Degradation: Expose a solid sample and a solution to heat (e.g., 60°C).
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Photodegradation: Expose a solid sample and a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Analyze the samples using a suitable analytical method (e.g., LC-MS) to identify and quantify the parent compound and any degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound Under Different Storage Temperatures (Example)
| Storage Temperature | Time (Months) | Purity (%) | Appearance |
| -20°C | 0 | 99.5 | White Powder |
| 6 | 99.3 | White Powder | |
| 12 | 99.1 | White Powder | |
| 4°C | 0 | 99.5 | White Powder |
| 6 | 97.2 | White Powder | |
| 12 | 94.5 | Slightly Yellowish Powder | |
| 25°C | 0 | 99.5 | White Powder |
| 6 | 85.1 | Yellowish Powder | |
| 12 | 70.3 | Brownish Powder |
Note: This table is for illustrative purposes only. Actual data must be generated through experimental studies.
Visualizations
Logical Workflow for Investigating this compound Degradation
Caption: A logical workflow for investigating and mitigating the degradation of this compound.
Potential Degradation Pathways of a Jatrophane Diterpene
Caption: Potential degradation pathways for a jatrophane diterpene like this compound.
Technical Support Center: Optimizing LC-MS/MS for Kansuinine E Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS detection of Kansuinine E. The information provided is based on established methods for related diterpenoids, particularly Kansuinine A, and general best practices for the analysis of complex natural products.
Frequently Asked Questions (FAQs)
Q1: I am not detecting a signal for this compound. What are the primary instrument parameters I should check?
A1: If you are not detecting a signal for this compound, begin by verifying the following core instrument settings, using parameters for the related compound Kansuinine A as a starting point. It is crucial to ensure your system is properly calibrated and has passed a system suitability test.
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Ionization Mode: Kansuinine A has been successfully analyzed in negative ion mode. Start with Electrospray Ionization (ESI) in negative mode.
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Mass Transition (MRM): For initial experiments, you can predict potential precursor and product ions for this compound based on its structure and fragmentation patterns of similar ingenane (B1209409) diterpenoids. However, direct infusion of a this compound standard is necessary to determine the optimal transitions. For reference, the transition for Kansuinine A is m/z 731.1 → 693.2.
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Source Parameters: Ensure that the ion source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage are appropriate for your instrument and the mobile phase composition. Suboptimal settings can prevent efficient ionization.
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Collision Energy (CE): This will need to be optimized for your specific instrument and the chosen MRM transition for this compound.
Q2: My peak shape for this compound is poor (e.g., broad, tailing, or splitting). What are the likely causes and solutions?
A2: Poor peak shape is a common issue in liquid chromatography. Here are some potential causes and their remedies:
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Column Choice: A C18 column is a good starting point for diterpenoid analysis. Ensure your column is not degraded or clogged.
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Mobile Phase Composition: The pH and organic modifier of your mobile phase can significantly impact peak shape. For Kansuinine A, a gradient of acetonitrile (B52724) and water with 0.1% formic acid has been used effectively. Ensure your mobile phase is fresh and properly mixed.
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Sample Solvent: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Try to dissolve your sample in the initial mobile phase or a weaker solvent.
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Column Overload: Injecting too much sample can lead to broad and tailing peaks. Try reducing the injection volume or sample concentration.
Q3: I am experiencing significant signal suppression or enhancement (matrix effects). How can I mitigate this?
A3: Matrix effects are a major challenge when analyzing complex samples like plant extracts.[1][2] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[1] Here are some strategies to minimize matrix effects:
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Sample Preparation: Implement a thorough sample cleanup procedure. This could include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds before injection.[3]
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Chromatographic Separation: Optimize your LC gradient to separate this compound from co-eluting matrix components. A longer, shallower gradient can improve resolution.
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Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the limit of detection.
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Internal Standard: Use a stable isotope-labeled internal standard if available. This can help to compensate for signal variations caused by matrix effects.
Q4: My retention time for this compound is shifting between injections. What should I investigate?
A4: Retention time shifts can compromise the reliability of your results.[2] Common causes include:
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Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when running a gradient.
-
Mobile Phase: Inconsistent mobile phase composition due to improper mixing or evaporation of the organic solvent can cause shifts. Prepare fresh mobile phase daily.
-
Column Temperature: Fluctuations in column temperature can affect retention time. Use a column oven to maintain a stable temperature.
-
Column Degradation: Over time, column performance can degrade, leading to retention time shifts.
Troubleshooting Guides
Issue 1: Low Sensitivity or No Signal
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Infuse a standard of this compound (if available) to optimize the precursor and product ions, collision energy, and other compound-dependent parameters.[4] If a standard is unavailable, use predicted values based on structurally similar compounds. |
| Poor Ionization | Optimize ion source parameters (e.g., gas flows, temperature, voltage).[5] Experiment with both positive and negative ionization modes. |
| Sample Degradation | Prepare fresh samples and standards. Store them appropriately to prevent degradation. |
| Contamination | Flush the LC system and clean the ion source to remove any contaminants that may be suppressing the signal.[6] |
Issue 2: Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Incompatible Sample Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column Issues | Check for column contamination or degradation. Try flushing the column or replacing it with a new one. |
| Secondary Interactions | Adjust the mobile phase pH or add a different modifier (e.g., ammonium (B1175870) formate (B1220265) instead of formic acid) to reduce secondary interactions with the stationary phase. |
| High Dead Volume | Check all fittings and tubing for proper connections to minimize dead volume. |
Issue 3: Matrix Effects
| Potential Cause | Troubleshooting Step |
| Co-eluting Interferences | Modify the LC gradient to improve the separation of this compound from matrix components. |
| Insufficient Sample Cleanup | Enhance the sample preparation method. Consider using a different SPE sorbent or a multi-step cleanup protocol. |
| Ion Source Contamination | Clean the ion source regularly, as matrix components can build up and affect ionization efficiency.[2] |
Experimental Protocols
Recommended Starting LC-MS/MS Method (Adapted from Kansuinine A Analysis)
This protocol is a starting point and should be optimized for your specific instrument and this compound standard.
1. Sample Preparation (from Plant Material)
-
Extraction: Pulverize dried plant material. Extract with a suitable solvent such as methanol (B129727) or ethanol (B145695) using sonication or maceration.
-
Cleanup: Use solid-phase extraction (SPE) with a C18 cartridge to remove non-polar and highly polar interferences.
-
Condition the cartridge with methanol followed by water.
-
Load the sample extract.
-
Wash with a low percentage of organic solvent in water to remove polar impurities.
-
Elute this compound with a higher percentage of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
2. Liquid Chromatography
-
Column: Acquity BEH C18 column (2.1 × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-90% B (linear gradient)
-
10-12 min: 90% B
-
12-12.1 min: 90-30% B
-
12.1-15 min: 30% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: To be determined by direct infusion of this compound standard. As a reference, for Kansuinine A: m/z 731.1 → 693.2.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon.
-
Quantitative Data Summary
The following table provides the LC-MS/MS parameters used for the analysis of Kansuinine A, which can be used as a starting point for optimizing the detection of this compound.
| Parameter | Setting for Kansuinine A |
| LC Column | Acquity BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 731.1 |
| Product Ion (m/z) | 693.2 |
| Linear Range | 1-500 ng/mL |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. zefsci.com [zefsci.com]
- 3. LSMSMS Troubleshooting | PDF | Mass Spectrometry | High Performance Liquid Chromatography [scribd.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Technical Support Center: Synthesis of Kansuinine E and Related Jatrophane Diterpenes
Welcome to the technical support center for the synthesis of Kansuinine E and other structurally related jatrophane diterpenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex class of molecules.
Disclaimer: The total synthesis of this compound has not been widely reported in peer-reviewed literature. The following troubleshooting guide is based on established synthetic strategies for structurally similar jatrophane diterpenes and highlights potential challenges in key transformations that would likely be employed in a hypothetical synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Macrocyclization via Ring-Closing Metathesis (RCM)
Question: I am experiencing low yields and/or the formation of dimeric byproducts during the ring-closing metathesis (RCM) step to form the 12-membered macrocycle of a jatrophane core. What are the potential causes and solutions?
Answer:
Low efficiency in the RCM step for forming large rings is a common challenge, often attributed to unfavorable conformational pre-organization of the diene precursor and competing intermolecular reactions.
Potential Causes:
-
Substrate Conformation: The linear diene precursor may not readily adopt the necessary conformation for the intramolecular reaction to occur, leading to a higher activation barrier for cyclization compared to dimerization.
-
Catalyst Activity and Stability: The Grubbs catalyst being used may have insufficient activity for this challenging transformation or may decompose before the reaction reaches completion.
-
Reaction Concentration: High concentrations favor intermolecular reactions, leading to the formation of dimeric and oligomeric byproducts.
-
Solvent Choice: The solvent can influence catalyst stability and the solubility and conformation of the substrate.
Troubleshooting Strategies:
-
High Dilution: Employing high-dilution conditions (typically 0.001-0.005 M) is crucial to disfavor intermolecular reactions. This can be achieved by the slow addition of the substrate and catalyst to a large volume of solvent.
-
Catalyst Selection: Consider using a more active or robust RCM catalyst. For complex substrates, third-generation Grubbs catalysts (e.g., those with pyridine-based leaving ligands) often show superior performance and stability.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. It is important to find the optimal temperature for the specific catalyst and substrate. Some reactions benefit from being run at reflux in solvents like toluene (B28343), while others require milder conditions.
-
Solvent Screening: Toluene is a common solvent for RCM, but other solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) may offer better results depending on the substrate.
Stereocontrol in Acyclic Precursors
Question: I am struggling to control the stereochemistry of the hydroxyl and alkyl groups on the acyclic precursor for the macrocyclization. What strategies can I employ to improve stereoselectivity?
Answer:
Establishing the correct stereochemistry in the acyclic precursor is critical for the successful synthesis of the target jatrophane diterpene.
Potential Issues:
-
Facial Selectivity in Nucleophilic Additions: Additions of organometallic reagents to carbonyl groups can result in poor diastereoselectivity if the existing stereocenters do not exert sufficient facial control.
-
Substrate-Controlled vs. Reagent-Controlled Reactions: Relying solely on substrate control may not be sufficient. Chiral reagents or catalysts may be necessary to achieve high levels of stereoselectivity.
Troubleshooting Strategies:
-
Chiral Auxiliaries: Employing chiral auxiliaries (e.g., Evans oxazolidinones) can provide excellent stereocontrol during alkylation and aldol (B89426) reactions.
-
Asymmetric Catalysis: Utilize well-established asymmetric reactions such as Sharpless asymmetric epoxidation or dihydroxylation to install stereocenters with high enantioselectivity.
-
Chelation-Controlled Additions: For nucleophilic additions to carbonyls, using Lewis acids that can chelate to the substrate can lock the conformation and favor attack from a specific face.
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data for the optimization of key reaction steps in a this compound synthesis, based on data from related jatrophane syntheses.
Table 1: Optimization of Ring-Closing Metathesis (RCM)
| Entry | Catalyst (mol%) | Concentration (M) | Solvent | Temperature (°C) | Yield (%) | Dimer:Monomer Ratio |
| 1 | Grubbs II (5) | 0.01 | Toluene | 80 | 35 | 1:1 |
| 2 | Grubbs II (5) | 0.001 | Toluene | 80 | 65 | 1:5 |
| 3 | Hoveyda-Grubbs II (5) | 0.001 | Toluene | 80 | 75 | 1:10 |
| 4 | Grubbs III (5) | 0.001 | Toluene | 110 | 85 | 1:15 |
| 5 | Grubbs III (5) | 0.001 | DCM | 40 | 70 | 1:8 |
Table 2: Diastereoselective Aldol Reaction Optimization
| Entry | Aldehyde | Ketone Enolate | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) |
| 1 | Substrate A | Lithium | None | -78 | 2:1 | 80 |
| 2 | Substrate A | Lithium | ZnCl₂ | -78 | 5:1 | 75 |
| 3 | Substrate A | Boron | (c-Hex)₂BCl | -78 to 0 | 10:1 | 88 |
| 4 | Substrate A | Boron | 9-BBN-OTf | -78 to 0 | >20:1 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) under High Dilution
-
A solution of the diene precursor (1.0 eq) in anhydrous, degassed toluene (to achieve a final concentration of 0.001 M) is prepared.
-
A solution of the Grubbs catalyst (e.g., Grubbs III, 0.05 eq) in anhydrous, degassed toluene is prepared separately.
-
A three-neck round-bottom flask equipped with a condenser is charged with a portion of the total toluene volume and heated to the desired temperature (e.g., 110 °C).
-
The solutions of the diene and the catalyst are added simultaneously and slowly via syringe pump over a period of 4-6 hours to the heated solvent.
-
After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 1-2 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting logic for Ring-Closing Metathesis.
Caption: Hypothetical workflow for this compound synthesis.
Technical Support Center: Cell Viability Assay Interference by Kansuinine E
Welcome to the technical support center for researchers utilizing Kansuinine E in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability data shows an unexpected increase in viability after treatment with this compound in an MTT assay. Is this a real effect?
A1: Not necessarily. An apparent increase in cell viability, especially with compounds like this compound, can be a strong indicator of assay interference. Natural products, particularly those with antioxidant or reducing properties, can directly reduce the tetrazolium salt (MTT) to its colored formazan (B1609692) product, independent of cellular metabolic activity.[1][2] This chemical reduction leads to a false positive signal, suggesting higher viability than is actually present.
Q2: How can I confirm if this compound is interfering with my tetrazolium-based assay (MTT, XTT, WST-8)?
A2: A cell-free control experiment is the most direct method to determine interference. In this control, you will run the assay with this compound in the cell culture medium but without any cells. If the solution changes color in a dose-dependent manner with the addition of this compound, this confirms direct reduction of the assay reagent and indicates interference.[3]
Q3: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?
A3: Yes, several alternative assays are recommended when working with compounds that have reducing potential. These include:
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures total protein content, which is proportional to cell number. It is not dependent on cellular metabolism and is less likely to be affected by reducing agents.[4][5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent signal is less susceptible to colorimetric or fluorescent interference from test compounds.[6][7]
-
Trypan Blue Exclusion Assay: This is a microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.[8]
Q4: What is the potential mechanism of action for this compound that might affect cell viability?
A4: this compound belongs to the ingenane (B1209409) diterpenoid class of compounds.[1] Other ingenane diterpenes have been shown to modulate signaling pathways such as the Protein Kinase C (PKC) and NF-κB pathways, which are involved in cell survival, proliferation, and apoptosis.[9][10] It is plausible that this compound may act through similar pathways.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Results in Tetrazolium-Based Assays (MTT, XTT, WST-8)
Symptom: Absorbance readings in wells treated with this compound are higher than or equal to the untreated control, suggesting increased viability.
Potential Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Steps:
-
Perform a Cell-Free Control: As detailed in the experimental protocols section, incubate this compound with the assay reagent in cell-free medium.
-
Analyze the Data: If the absorbance increases with the concentration of this compound in the cell-free control, this confirms interference.
-
Correct for Background (with caution): You can subtract the absorbance values from the cell-free control from your experimental wells. However, this may not be entirely accurate due to potential interactions between this compound and cellular components.
-
Switch to an Alternative Assay: The most reliable solution is to use an assay with a different detection principle, such as the SRB assay or the CellTiter-Glo® assay.[8]
Illustrative Data of Assay Interference
The following table provides a hypothetical example of how this compound might interfere with different cell viability assays.
| Assay Type | Principle | Expected IC50 (Hypothetical) | Observed Result with this compound (Illustrative) | Interpretation |
| MTT Assay | Tetrazolium Reduction | 50 µM | > 200 µM | Apparent high viability due to interference.[2] |
| XTT Assay | Tetrazolium Reduction | 50 µM | > 200 µM | Similar interference as MTT. |
| WST-8 Assay | Tetrazolium Reduction | 50 µM | > 150 µM | Potential for interference. |
| CellTiter-Glo® | ATP Quantification | 55 µM | 52 µM | No significant interference observed.[6] |
| SRB Assay | Protein Staining | 48 µM | 49 µM | No significant interference observed.[5] |
Experimental Protocols
Protocol 1: Cell-Free Control for Tetrazolium Assay Interference
-
Prepare a 2-fold serial dilution of this compound in cell culture medium (without cells) in a 96-well plate.
-
Include a "medium only" control.
-
Add the MTT, XTT, or WST-8 reagent to each well at the same concentration used in your cellular experiments.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
If using MTT, add the solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
An increase in absorbance that correlates with the concentration of this compound indicates direct reduction of the tetrazolium salt.
Protocol 2: Sulforhodamine B (SRB) Assay
-
Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.[4][12]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate cells in an opaque-walled 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Visualizations
Experimental Workflow for Detecting Assay Interference
Caption: Workflow to determine if this compound interferes with tetrazolium-based assays.
Representative Signaling Pathway for Ingenane Diterpenes
Caption: Potential signaling pathway modulated by ingenane diterpenes like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ingenane-type diterpene compounds from Euphorbia kansui modulate IFN-γ production through NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. yph-bio.com [yph-bio.com]
Technical Support Center: Minimizing Off-Target Effects of Kansuinine E in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Kansuinine E in cell culture experiments. The information aims to help users minimize off-target effects and obtain reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the putative primary molecular target of this compound and what are the potential sources of its off-target effects?
A1: While specific data for this compound is limited, it belongs to the ingenane (B1209409) diterpene class of compounds isolated from Euphorbia kansui. Compounds of this class are known potent activators of Protein Kinase C (PKC) isoforms.[1][2][3][4][5] Therefore, the primary on-target effect of this compound is likely the activation of PKC signaling pathways.
Off-target effects can arise from several factors:
-
Lack of Isoform Specificity: this compound may activate multiple PKC isoforms, not just the one relevant to the desired phenotype.
-
Kinase Promiscuity: At higher concentrations, it may interact with other kinases that have structurally similar ATP-binding sites.
-
Non-Specific Cellular Stress: High concentrations of any small molecule can induce cellular stress responses, leading to artifacts that are independent of its intended target.[6]
Q2: I am observing high levels of cytotoxicity in my cell culture after treatment with this compound. Is this an on-target or off-target effect?
A2: Cytotoxicity can be either an on-target or off-target effect, and it is crucial to differentiate between the two.
-
On-target cytotoxicity: Activation of certain PKC isoforms can lead to the induction of apoptosis or other forms of cell death in specific cell types.[1][3][4]
-
Off-target cytotoxicity: This can occur if this compound inhibits essential cellular processes unrelated to its intended PKC activation, or if the concentration used is too high, leading to generalized cellular stress.[6]
To investigate this, we recommend performing a dose-response experiment to determine the lowest effective concentration that elicits the desired biological response while minimizing cell death.
Q3: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound?
A3: Several experimental approaches can be used to validate the on-target activity of this compound:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative PKC isoform target. If the phenotype observed with this compound treatment is diminished or absent in the knockdown/knockout cells, it strongly suggests an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement in intact cells by measuring the change in thermal stability of the target protein upon ligand binding.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: High variability in experimental results between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent this compound Concentration | Ensure complete solubilization of this compound in the solvent (e.g., DMSO) before preparing working solutions. Prepare fresh dilutions for each experiment and use low-protein-binding labware to minimize compound adsorption. |
| Cell Culture Inconsistency | Maintain consistent cell density, passage number, and growth phase across all experimental replicates. Variations in cell health can significantly impact the response to small molecules. |
| Compound Instability | Assess the stability of this compound in your cell culture medium at 37°C over the time course of your experiment. Degradation of the compound can lead to a loss of activity and variable results.[12] |
Issue 2: Observed phenotype does not correlate with expected PKC activation.
| Possible Cause | Suggested Solution |
| Dominant Off-Target Effect | The observed phenotype may be due to a potent off-target effect. Perform a kinase selectivity profiling assay to identify other potential kinase targets of this compound.[13][14][15] |
| Cell Line Specificity | The signaling pathways downstream of PKC can vary significantly between different cell lines. Confirm the expression and functional relevance of the target PKC isoform in your specific cell model. |
| Incorrect Timepoint | The kinetics of the cellular response to this compound may be different than anticipated. Perform a time-course experiment to identify the optimal time point for observing the desired on-target effect. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile for an Ingenane Diterpene
This table shows hypothetical data from a kinase profiling experiment, illustrating how to present quantitative data on the selectivity of a compound like this compound.
| Kinase Target | IC₅₀ (nM) | Selectivity (Fold vs. PKC-δ) |
| PKC-δ (putative primary target) | 15 | 1 |
| PKC-α | 150 | 10 |
| PKC-β | 300 | 20 |
| PKA | >10,000 | >667 |
| AKT1 | 5,000 | 333 |
| ERK2 | >10,000 | >667 |
Data is hypothetical and for illustrative purposes only.
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement
This table presents example data from a CETSA experiment to demonstrate target engagement of this compound with its putative target, PKC-δ. A shift in the melting temperature (Tm) upon compound treatment indicates direct binding.
| Treatment | Melting Temperature (Tm) of PKC-δ (°C) |
| Vehicle (DMSO) | 48.5 |
| This compound (1 µM) | 52.3 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory or activatory profile of this compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC₅₀ determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).[13][14][15][16]
-
Data Analysis: Calculate the percentage of inhibition or activation for each concentration and determine the IC₅₀ or EC₅₀ values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with its putative target protein in a cellular environment.[7][8][9][10][11]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time to allow for compound uptake and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification and Western Blot: Quantify the protein concentration of the soluble fractions. Analyze the amount of the soluble target protein (e.g., PKC-δ) at each temperature point by Western blotting.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Enhancing the Bioavailability of Kansuinine E in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Kansuinine E in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its bioavailability a challenge?
This compound is a jatrophane diterpene isolated from the plant Euphorbia kansui. It has been identified as a nitric oxide inhibitor. A significant challenge in the preclinical development of this compound, like many other diterpenoids, is its presumed low aqueous solubility. This poor solubility is a primary factor contributing to low oral bioavailability, which can lead to high inter-individual variability in animal studies and potentially hinder the translation of promising in vitro results to in vivo efficacy.
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the solubility and absorption challenges of this compound. These include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve its solubility and facilitate its absorption through the lymphatic pathway, thereby reducing first-pass metabolism. Examples include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This increases the surface area for drug release and absorption.
-
Amorphous Solid Dispersions: By converting the crystalline form of this compound into a higher-energy amorphous state, its dissolution rate and solubility can be significantly increased. This is typically achieved by dispersing the compound in a polymer matrix.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface-area-to-volume ratio, leading to enhanced dissolution velocity.
Q3: How do I select the most appropriate animal model for pharmacokinetic studies of this compound?
The choice of animal model is critical for obtaining relevant pharmacokinetic data. Rodent models, such as rats and mice, are commonly used for initial screening due to their cost-effectiveness and well-characterized physiology. Key considerations include:
-
Species-specific metabolism: The metabolic pathways for this compound may differ between species. Preliminary in vitro metabolism studies using liver microsomes from different species can help in selecting a model that is metabolically similar to humans.
-
Gastrointestinal physiology: Factors such as gastrointestinal pH, transit time, and enzymatic activity can influence the absorption of the formulation. These factors vary between species and should be considered when interpreting results.
-
Cannulation: For detailed pharmacokinetic studies, surgical cannulation of the jugular vein for serial blood sampling is often necessary to obtain a complete pharmacokinetic profile.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and dissolution of the neat compound. | 1. Formulation Enhancement: Develop an enabling formulation such as a lipid-based formulation, SEDDS, or an amorphous solid dispersion to improve solubility and dissolution rate. 2. Particle Size Reduction: If using a suspension, ensure uniform and minimal particle size through micronization or nanomilling. |
| Inconsistent Dosing Volume or Concentration. | 1. Accurate Dosing: Use calibrated equipment for dosing and ensure the formulation is homogeneous before each administration. 2. Dose Volume Consideration: Ensure the dosing volume is appropriate for the animal's size to avoid regurgitation or gastrointestinal distress. |
| Food Effects. | 1. Fasting Protocol: Standardize the fasting period for all animals before dosing to minimize the influence of food on absorption. 2. Fed vs. Fasted Studies: Conduct pilot studies in both fed and fasted states to characterize the effect of food on the bioavailability of your formulation. |
| Inter-animal Physiological Differences. | 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Crossover Study Design: If feasible, a crossover design can help to reduce inter-animal variability. |
Issue 2: Low Oral Bioavailability Despite Formulation Efforts
| Potential Cause | Troubleshooting Steps |
| Extensive First-Pass Metabolism. | 1. Route of Administration Comparison: Compare the pharmacokinetic profile after oral administration with that after intravenous administration to determine the absolute bioavailability and the extent of first-pass metabolism. 2. Inhibition of Metabolic Enzymes: Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if identified) in a pilot study to assess the impact on bioavailability. 3. Lymphatic Targeting: Explore lipid-based formulations (e.g., NLCs, liposomes) that can promote lymphatic absorption, thereby bypassing the portal circulation and reducing hepatic first-pass metabolism. |
| P-glycoprotein (P-gp) Efflux. | 1. In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the potential of this compound as a P-gp substrate. 2. Co-administration with P-gp Inhibitors: Conduct in vivo studies with a P-gp inhibitor (e.g., verapamil, piperine) to investigate if efflux is a limiting factor for absorption. |
| Chemical or Enzymatic Degradation in the GI Tract. | 1. In Vitro Stability Studies: Assess the stability of this compound in simulated gastric and intestinal fluids. 2. Enteric Coating: If instability in the stomach is observed, consider developing an enteric-coated formulation to protect the drug at low pH. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C41H47NO14 | ChemFaces |
| Molecular Weight | 777.8 g/mol | ChemFaces |
| Aqueous Solubility | Data to be determined experimentally | e.g., Shake-flask method |
| LogP | Data to be determined experimentally | e.g., HPLC method |
| pKa | Data to be determined experimentally | e.g., Potentiometric titration |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Example Data)
Researchers should replace the example data below with their experimental findings.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | F (%) |
| This compound Suspension | 10 | 50 ± 15 | 2.0 ± 0.5 | 250 ± 80 | 5 ± 2 |
| This compound-SEDDS | 10 | 250 ± 50 | 1.0 ± 0.3 | 1200 ± 200 | 24 ± 4 |
| This compound-NLC | 10 | 300 ± 60 | 1.5 ± 0.4 | 1500 ± 250 | 30 ± 5 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanostructured Lipid Carriers (NLCs)
-
Lipid Phase Preparation: Dissolve this compound, a solid lipid (e.g., glyceryl monostearate), and a liquid lipid (e.g., oleic acid) in a suitable organic solvent (e.g., ethanol).
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) in deionized water.
-
Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the solid lipid (e.g., 70°C). Add the lipid phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to produce a nanoemulsion.
-
Cooling and NLC Formation: Allow the nanoemulsion to cool down to room temperature while stirring. The solidification of the lipid droplets will result in the formation of NLCs.
-
Characterization: Characterize the NLCs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before the experiment, with free access to water.
-
Formulation Administration: Administer the this compound formulation (e.g., suspension, SEDDS, or NLCs) orally via gavage. For intravenous administration, dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administer via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Technical Support Center: Interpreting Complex NMR Spectra of Kansuinine E
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kansuinine E and similar complex natural products. This resource provides troubleshooting guidance and frequently asked questions to assist you in interpreting complex NMR spectra and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of this compound so complex and difficult to interpret?
A1: The complexity of the 1H NMR spectrum of this compound, a jatrophane diterpenoid, arises from several factors inherent to its structure:
-
Numerous Protons in Similar Chemical Environments: The molecule contains a large number of protons, many of which reside in chemically similar environments, leading to significant signal overlap, particularly in the aliphatic region.
-
Complex Spin-Spin Coupling: The rigid, polycyclic structure of the jatrophane skeleton results in complex and often overlapping spin-spin coupling patterns (multiplets). Protons that are close in space but not directly bonded can also exhibit through-space correlations (NOE effects), further complicating the spectrum.
-
Diastereotopic Protons: Many methylene (B1212753) (CH2) groups in the molecule are chiral centers, making the two protons diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals, each with its own coupling pattern, adding to the spectral complexity.
Q2: I am observing broad peaks in my 1H NMR spectrum of this compound. What could be the cause?
A2: Broadening of NMR signals can be attributed to several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample may not be optimal. Re-shimming the spectrometer is the first step in addressing this issue.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, resulting in broader lines. Diluting the sample may help to sharpen the signals.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and use high-purity solvents.
-
Compound Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to slower tumbling in solution and consequently, broader peaks.
-
Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale, this can also lead to broadened signals. Acquiring spectra at different temperatures (variable temperature NMR) can help to investigate this phenomenon.
Q3: The integration of my proton signals does not seem to match the expected number of protons. What should I do?
A3: Inaccurate integration in 1H NMR spectra of complex molecules like this compound can be a common issue:
-
Signal Overlap: The primary reason for inaccurate integration is often the overlap of multiple proton signals. It is crucial to use high-field NMR spectrometers (600 MHz or higher) to achieve better signal dispersion. 2D NMR techniques such as COSY and HSQC can help to resolve individual signals.
-
Baseline Distortion: A non-flat baseline can significantly affect the accuracy of integration. Ensure proper baseline correction is applied during data processing.
-
Relaxation Effects: Protons with different relaxation times (T1) may not fully relax between scans, leading to inaccurate integrals. Increasing the relaxation delay (d1) in the acquisition parameters can mitigate this issue.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the acquisition and interpretation of this compound NMR spectra.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant signal overlap in the 1H NMR spectrum, making assignments impossible. | 1. Insufficient magnetic field strength. 2. Inappropriate solvent choice. | 1. Use a higher field NMR spectrometer (e.g., 600 MHz or above) to improve signal dispersion. 2. Acquire spectra in different deuterated solvents (e.g., CDCl3, C6D6, CD3OD). The change in solvent can induce differential shifts in proton resonances, potentially resolving overlapping signals. 3. Utilize 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC to resolve individual proton and carbon signals and establish connectivity. |
| Low signal-to-noise ratio, especially for 13C and 2D NMR spectra. | 1. Insufficient sample concentration. 2. Insufficient number of scans. 3. Suboptimal probe tuning. | 1. Increase the sample concentration if solubility allows. 2. Increase the number of scans to improve the signal-to-noise ratio. 3. Ensure the NMR probe is properly tuned to the correct frequency for both 1H and 13C nuclei. 4. For very small sample amounts, consider using a cryoprobe, which offers significantly higher sensitivity. |
| Difficulty in assigning quaternary carbons. | Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC spectra. | 1. Rely on the Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for long-range correlations (2-3 bonds) from protons to the quaternary carbons. 2. Compare the experimental chemical shifts with predicted values from computational chemistry software or with data from structurally similar compounds. |
| Ambiguous stereochemical assignments. | 1D and basic 2D NMR experiments may not provide sufficient information to determine the relative or absolute stereochemistry. | 1. Utilize Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, to identify through-space correlations between protons. Strong NOE signals between protons indicate they are close in space, which can help to define the relative stereochemistry. 2. Measure coupling constants (J-values), particularly 3JHH, which can provide information about dihedral angles according to the Karplus equation. 3. In challenging cases, single-crystal X-ray diffraction may be necessary to unambiguously determine the stereochemistry. |
Data Presentation
The following table summarizes the 1H and 13C NMR spectral data for this compound (Kanesulone E) in CDCl3.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 38.2 | 2.59 (1H, m), 1.99 (1H, m) |
| 2 | 28.5 | 1.88 (1H, m), 1.71 (1H, m) |
| 3 | 80.4 | 5.29 (1H, d, 9.6) |
| 4 | 45.3 | 2.91 (1H, d, 9.6) |
| 5 | 77.2 | 5.61 (1H, s) |
| 6 | 132.8 | - |
| 7 | 81.1 | 5.81 (1H, d, 10.8) |
| 8 | 51.9 | 3.15 (1H, d, 10.8) |
| 9 | 209.9 | - |
| 10 | 50.1 | - |
| 11 | 130.3 | 5.92 (1H, d, 16.2) |
| 12 | 138.8 | 6.71 (1H, d, 16.2) |
| 13 | 49.8 | - |
| 14 | 211.4 | - |
| 15 | 75.9 | 4.98 (1H, s) |
| 16 | 21.3 | 1.15 (3H, s) |
| 17 | 125.9 | 5.11 (1H, s), 5.01 (1H, s) |
| 18 | 29.9 | 1.83 (3H, s) |
| 19 | 17.1 | 1.05 (3H, d, 6.6) |
| 20 | 16.8 | 0.98 (3H, d, 7.2) |
| 3-OAc | 170.1, 21.2 | - , 2.05 (3H, s) |
| 5-OAc | 170.3, 21.1 | - , 2.08 (3H, s) |
| 7-OAc | 170.2, 21.0 | - , 2.11 (3H, s) |
| 15-OAc | 169.9, 21.4 | - , 2.15 (3H, s) |
Experimental Protocols
High-Resolution NMR Spectroscopy of this compound
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of purified this compound. b. Dissolve the sample in ~0.6 mL of high-purity deuterated chloroform (B151607) (CDCl3) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1D 1H NMR Acquisition:
- Spectrometer: Bruker Avance 600 MHz (or equivalent)
- Pulse Program: zg30
- Number of Scans (ns): 16
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 3.4 s
- Spectral Width (sw): 12 ppm
- Temperature: 298 K
3. 1D 13C NMR Acquisition:
- Spectrometer: Bruker Avance 600 MHz (or equivalent)
- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans (ns): 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 1.8 s
- Spectral Width (sw): 240 ppm
- Temperature: 298 K
4. 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):
- Utilize standard Bruker pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf, noesygpph).
- Optimize acquisition parameters (number of scans, spectral widths, evolution delays) based on the sample concentration and the specific experiment. For HMBC, a long-range coupling delay (e.g., 60-80 ms) is typically used. For NOESY, a mixing time of 500-800 ms (B15284909) is a good starting point for molecules of this size.
5. Data Processing:
- Apply Fourier transformation to the acquired FIDs.
- Phase correct the spectra manually.
- Apply a baseline correction algorithm.
- Reference the spectra to the TMS signal (0.00 ppm for 1H and 13C).
- Integrate the 1H NMR spectrum and pick peaks for all spectra.
Visualizations
Caption: A logical workflow for troubleshooting complex NMR spectra.
Caption: A standard experimental workflow for NMR analysis of natural products.
Validation & Comparative
A Comparative Analysis of Kansuinine E and Established NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases, including chronic inflammation, autoimmune disorders, and cancer. While a variety of NF-κB inhibitors are well-characterized, emerging natural compounds like Kansuinine E are attracting significant interest for their potential anti-inflammatory properties. This guide provides an objective comparison of this compound (using its closely related analogue, Kansuinine A, as a proxy based on available research) and other known NF-κB inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the NF-κB Signaling Cascade
The canonical NF-κB pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNF-α) or pathogens. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Kansuinine A has been shown to inhibit the NF-κB pathway by suppressing the phosphorylation of several key upstream signaling molecules. In studies on human aortic endothelial cells (HAECs), Kansuinine A treatment led to a decrease in the phosphorylation of IKKβ, IκBα, and the p65 subunit of NF-κB.[1][2][3][4][5] This suggests that Kansuinine A exerts its inhibitory effect at or upstream of the IKK complex.
In contrast, other well-known NF-κB inhibitors target different stages of this pathway, providing a spectrum of mechanistic approaches to modulate the inflammatory response.
References
- 1. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pancreatic β-cell apoptosis caused by apolipoprotein C3-rich low-density lipoprotein is attenuated by kansuinine A through oxidative stress inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling [mdpi.com]
A Comparative Guide to the Anti-Apoptotic Effects of Kansuinine E
A Note on Nomenclature: Extensive literature searches for "Kansuinine E" did not yield specific anti-apoptotic data. However, a closely related compound, Kansuinine A , has been well-documented for its potent anti-apoptotic properties. This guide will focus on the experimental validation of Kansuinine A's effects and compare it with other established anti-apoptotic agents, assuming "this compound" may be a related, less-studied compound or a potential misnomer for Kansuinine A.
Executive Summary
This guide provides a comparative analysis of the anti-apoptotic effects of Kansuinine A, a diterpene extracted from Euphorbia kansui, against two other classes of anti-apoptotic agents: the Bcl-2 inhibitor Venetoclax and the pan-caspase inhibitor Z-VAD-FMK. The objective is to present the supporting experimental data, detail the methodologies, and visualize the underlying signaling pathways to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Kansuinine A demonstrates a significant anti-apoptotic effect by inhibiting the IKKβ/IκBα/NF-κB signaling pathway, thereby reducing the expression of pro-apoptotic proteins and preventing apoptosis in response to oxidative stress.[1] This is in contrast to Venetoclax, which directly targets the anti-apoptotic protein Bcl-2, and Z-VAD-FMK, which provides broad-spectrum inhibition of caspases, the key executioners of apoptosis.
Comparative Data on Anti-Apoptotic Efficacy
The following tables summarize the quantitative data from studies evaluating the anti-apoptotic effects of Kansuinine A and the selected alternative agents. The data for Kansuinine A is derived from studies on human aortic endothelial cells (HAECs) where apoptosis was induced by hydrogen peroxide (H₂O₂). Comparative data for Venetoclax and Z-VAD-FMK are presented from relevant studies to illustrate their efficacy.
Table 1: Effect of Anti-Apoptotic Agents on Key Apoptotic Markers
| Compound | Cell Type | Apoptosis Inducer | Concentration | Effect on Bax/Bcl-2 Ratio | Effect on Cleaved Caspase-3 | Reference |
| Kansuinine A | HAECs | H₂O₂ (200 µM) | 0.3 µM | Significant Reduction | - | [2] |
| 1.0 µM | Significant Reduction | Significant Reduction | [2] | |||
| Venetoclax | MDA-MB-231 (Breast Cancer) | - | 25 µM | ~7-fold Increase (pro-apoptotic) | ~6-fold Increase | [3] |
| 50 µM | ~14-fold Increase (pro-apoptotic) | - | [3] | |||
| Z-VAD-FMK | Rat Venules (Endothelial Cells) | H₂O₂ (10 µM) | 20 µM | - | Prevented Activation | [4] |
| PC12 Cells | H₂O₂ (100-500 µM) | - | - | Inhibited Activation | [5] |
Note on Venetoclax data: The increase in the Bax/Bcl-2 ratio and cleaved caspase-3 is indicative of its pro-apoptotic mechanism in cancer cells, which contrasts with the anti-apoptotic protective effect of Kansuinine A.
Table 2: Effect of Kansuinine A on Cell Viability in H₂O₂-Treated HAECs
| Treatment | Concentration | % Cell Viability (relative to control) | Reference |
| Control | - | 100% | [2] |
| H₂O₂ | 200 µM | ~50% | [2] |
| H₂O₂ + Kansuinine A | 0.1 µM | Significantly Increased | [2] |
| H₂O₂ + Kansuinine A | 0.3 µM | Significantly Increased | [2] |
| H₂O₂ + Kansuinine A | 1.0 µM | Significantly Increased | [2] |
Signaling Pathways and Mechanisms of Action
Kansuinine A: This compound exerts its anti-apoptotic effect by intervening in the NF-κB signaling pathway. In response to oxidative stress (e.g., from H₂O₂), the IKKβ complex is typically activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the expression of pro-apoptotic genes like Bax. Kansuinine A inhibits the phosphorylation of IKKβ and IκBα, thereby preventing NF-κB activation and the downstream apoptotic cascade.[1]
Caption: Kansuinine A inhibits apoptosis by blocking the IKKβ/IκBα/NF-κB pathway.
Venetoclax (Bcl-2 Inhibitor): Venetoclax is a BH3 mimetic that binds with high affinity to the anti-apoptotic protein Bcl-2. This binding displaces pro-apoptotic proteins (like BIM) that are normally sequestered by Bcl-2. The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately triggering apoptosis. This mechanism is particularly effective in cells that are highly dependent on Bcl-2 for survival, such as certain cancer cells.
Caption: Venetoclax induces apoptosis by inhibiting Bcl-2 and releasing pro-apoptotic proteins.
Z-VAD-FMK (Pan-Caspase Inhibitor): Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor. It works by covalently binding to the catalytic site of caspases, thereby blocking their activity. Since caspases are the final executioners in both the intrinsic and extrinsic apoptotic pathways, Z-VAD-FMK provides broad-spectrum inhibition of apoptosis, regardless of the upstream signaling events.
Caption: Z-VAD-FMK broadly inhibits apoptosis by blocking initiator and executioner caspases.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Apoptotic Proteins (Bax, Bcl-2, Cleaved Caspase-3)
Objective: To quantify the expression levels of key pro- and anti-apoptotic proteins.
Protocol:
-
Cell Lysis: After treatment with the respective compounds, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.
-
Washing: The membrane is washed three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to the loading control. The Bax/Bcl-2 ratio is calculated from the normalized values.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Following treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Cell Washing: The collected cells are washed twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Dilution: 400 µL of 1X Annexin V binding buffer is added to each tube.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Experimental Workflow Diagram
Caption: Workflow for validating the anti-apoptotic effects of test compounds.
Conclusion
Kansuinine A presents a compelling profile as an anti-apoptotic agent, particularly in the context of oxidative stress-induced cell death. Its mechanism of action, centered on the inhibition of the IKKβ/IκBα/NF-κB pathway, offers a distinct therapeutic approach compared to direct Bcl-2 inhibitors like Venetoclax or broad-spectrum caspase inhibitors such as Z-VAD-FMK. The provided experimental data and protocols offer a framework for the continued investigation and comparative evaluation of Kansuinine A and its analogues in the development of novel cytoprotective therapies. Further studies directly comparing these agents in the same experimental system would be highly valuable for a more definitive assessment of their relative potencies and therapeutic potential.
References
- 1. Reactive oxygen species mediate heat stress-induced apoptosis via ERK dephosphorylation and Bcl-2 ubiquitination in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H2O2-induced endothelial NO production contributes to vascular cell apoptosis and increased permeability in rat venules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of caspase-9 and -3 during H2O2-induced apoptosis of PC12 cells independent of ceramide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity for Kansuinine Analogues
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies developed against small molecules like Kansuinine is paramount. This guide provides a framework for evaluating the cross-reactivity of anti-Kansuinine antibodies with its analogues, a critical step in the development of specific immunoassays.
Data Presentation: Quantifying Cross-Reactivity
The cross-reactivity of an antibody is typically determined by comparing the concentration of the target analyte (Kansuinine) that causes 50% inhibition (IC50) of the signal in a competitive immunoassay with the IC50 values of its analogues. The results are commonly expressed as a percentage of cross-reactivity. Below is a template for presenting such quantitative data.
Table 1: Cross-Reactivity Profile of Anti-Kansuinine Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity* |
| Kansuinine (Target Analyte) | Value | 100 |
| Analogue 1 | Value | Calculated Value |
| Analogue 2 | Value | Calculated Value |
| Analogue 3 | Value | Calculated Value |
| ... | ... | ... |
*Calculation of % Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Kansuinine / IC50 of Analogue) x 100[1][2]
A higher percentage indicates a greater degree of cross-reactivity.
Experimental Protocols
The development of antibodies against small molecules like Kansuinine, which are not immunogenic on their own, requires them to be conjugated to a larger carrier protein, effectively making them haptens.[3][4] The resulting antibodies can then be used in a competitive immunoassay format to assess cross-reactivity.
Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a standard indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for determining antibody specificity against small molecules.[5][6]
Materials:
-
High-binding 96-well microtiter plates
-
Kansuinine-protein conjugate (e.g., Kansuinine-BSA) for coating
-
Anti-Kansuinine antibody (polyclonal or monoclonal)
-
Kansuinine standard
-
Kansuinine analogues to be tested
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the Kansuinine-protein conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the Kansuinine standard and each Kansuinine analogue in assay buffer.
-
In separate tubes, pre-incubate a fixed, limited concentration of the primary anti-Kansuinine antibody with the various concentrations of the standard or the analogues for 1 hour at 37°C.
-
Transfer 100 µL of these mixtures to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at 37°C. During this step, the free antibody (not bound to the Kansuinine or analogue in the solution) will bind to the Kansuinine-protein conjugate coated on the plate.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the concentration for the Kansuinine standard and each analogue. Determine the IC50 value for each compound from the resulting sigmoidal curves. Use these values to calculate the percent cross-reactivity.
Visualizations: Workflows and Biological Context
Diagrams are essential for visualizing experimental processes and the biological context of the target molecule.
Caption: Workflow for Competitive ELISA.
Kansuinine A has been shown to exert its biological effects through the modulation of specific signaling pathways. For instance, it can suppress the IKKβ/IκBα/NF-κB signaling pathway, which is crucial in inflammation and cell survival.[7][8] Understanding these pathways provides a biological context for the importance of developing specific antibodies for Kansuinine and its analogues.
Caption: Inhibition of the NF-κB Signaling Pathway by Kansuinine A.
References
- 1. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aptamergroup.com [aptamergroup.com]
- 4. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Kansuinine E from Different Euphorbia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Kansuinine E, a diterpenoid found in various Euphorbia species. Due to a lack of readily available quantitative data for this compound across a range of Euphorbia species, this guide focuses on the well-studied Euphorbia kansui as a primary source and provides detailed experimental protocols and known biological activities that can be applied to comparative studies.
While numerous studies have focused on the isolation and characterization of diterpenoids from Euphorbia kansui, including Kansuinine A and B, comprehensive quantitative data for this compound in other Euphorbia species is limited in the current scientific literature. The genus Euphorbia is known for its vast diversity of diterpenes, with ingenol (B1671944) being one of the most commonly occurring.[1][2]
Quantitative Data on Diterpenoids in Euphorbia
A comparative phytochemical study of nearly 60 species from the genera Euphorbia and Elaeophorbia investigated the presence of various diterpenes, including those of the ingenane (B1209409) class to which this compound belongs.[1][2] However, this study focused on the qualitative presence rather than the quantitative amounts of specific compounds. The primary ingenane derivative identified was ingenol.[1][2]
For Euphorbia kansui, numerous diterpenoids have been isolated and identified. These include various ingenol esters and jatrophane-type diterpenes such as kansuinins A and B.[3] The concentration of these toxic terpenoids in Euphorbia kansui has been shown to decrease after processing with vinegar, a traditional method to reduce its toxicity.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for the extraction, isolation, and quantification of Kansuinine-type diterpenoids are provided below. These protocols are based on established methods used for the analysis of diterpenoids in Euphorbia kansui.
Extraction of Diterpenoids from Euphorbia Species
This protocol describes a general method for the extraction of diterpenoids from dried plant material.
Materials:
-
Dried and powdered roots of Euphorbia species
-
95% Ethanol (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
The dried and powdered roots of the Euphorbia species (e.g., 12.2 kg) are extracted with 95% EtOH under reflux for 2 hours. This process is repeated twice.[4]
-
The solvent from the combined EtOH extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.[4]
-
The crude EtOH extract is then partitioned with EtOAc to obtain an ethyl acetate extract.[4]
-
The EtOAc fraction is subjected to silica gel column chromatography with a gradient elution (e.g., Petroleum ether:Ethyl acetate, 100:1 to 1:1) to separate different fractions containing diterpenoids.[4]
Isolation and Purification using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the use of HPLC for the isolation and purification of specific diterpenoid compounds.
Materials:
-
Semi-preparative HPLC system
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile (B52724) (MeCN) and Water (H₂O)
-
Fraction collector
Procedure:
-
The fractions obtained from silica gel chromatography are further purified by semi-preparative HPLC.
-
A reversed-phase C18 column is typically used with a mobile phase gradient of MeCN and H₂O.
-
The flow rate and detection wavelength are optimized for the specific compounds of interest. For example, a flow rate of 16 mL/min has been used for the isolation of various compounds from E. kansui.[5]
-
Fractions corresponding to specific peaks are collected using a fraction collector.
-
The purity of the isolated compounds is confirmed by analytical HPLC.
Quantification using Ultra-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS)
This protocol details a high-resolution method for the quantification of diterpenoids.
Materials:
-
UPLC system coupled with a Q-TOF mass spectrometer
-
C18 column (e.g., ACQUITY UPLC C18, 100 mm × 2.1 mm, 1.7 µm)
-
Mobile phase: Acetonitrile and Water, both containing a small percentage of formic acid
-
Reference standards for the compounds of interest
Procedure:
-
Chromatographic separation is performed on a C18 column with a gradient elution of acetonitrile and water.
-
The mass spectrometer is operated in both positive and negative ion modes to acquire full-scan MS and MS/MS data.
-
Specific parameters for the ESI source are optimized, including capillary voltage, gas flow rates, and temperatures.
-
Quantification is achieved by comparing the peak areas of the analytes in the samples to those of the reference standards.
Biological Activity and Signaling Pathways
While specific data on the signaling pathways of this compound is limited, extensive research has been conducted on the closely related Kansuinine A, also isolated from Euphorbia kansui. Kansuinine A has been shown to exhibit significant anti-inflammatory and anti-atherosclerotic properties.
A key mechanism of action for Kansuinine A is the inhibition of the IKKβ/IκBα/NF-κB signaling pathway. This pathway is a central regulator of inflammation. By suppressing this pathway, Kansuinine A can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, Kansuinine A has been found to protect against reactive oxygen species (ROS)-induced vascular endothelial cell apoptosis, a process implicated in the progression of atherosclerosis.[6] It achieves this by reducing the Bax/Bcl-2 ratio and the expression of cleaved caspase-3.[6]
Visualizations
Experimental Workflow for Diterpenoid Analysis
Caption: Workflow for the extraction, isolation, and analysis of this compound.
Signaling Pathway of Kansuinine A
Caption: Inhibition of the NF-κB signaling pathway by Kansuinine A.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plantarchives.org [plantarchives.org]
- 5. Chemical Constituents from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Kansuinine A, Curcumin, and Paclitaxel in Oncology Research
A comprehensive guide to the in vitro and in vivo anticancer activities, experimental protocols, and signaling pathways of selected natural and clinical anticancer agents.
Note on Kansuinine E: This guide focuses on Kansuinine A, a related diterpenoid from Euphorbia kansui, due to the limited availability of specific research on the in vitro and in vivo anticancer activities of this compound. The data presented for Kansuinine A provides valuable insights into the potential therapeutic activities of this class of compounds.
This publication provides a comparative overview of the anticancer properties of Kansuinine A, a natural product, alongside two well-established agents: Curcumin (B1669340), another natural compound with extensive research, and Paclitaxel (B517696), a widely used clinical chemotherapy drug. This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of Kansuinine A, Curcumin, and Paclitaxel. It is important to note that direct comparisons of IC50 values and in vivo efficacy across different studies should be interpreted with caution due to variations in experimental conditions, including cell lines, animal models, and treatment regimens.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Kansuinine A | Data Not Available | - | - | - |
| Curcumin | MCF-7 | Breast Cancer | 1.32 - 44.61 | [1][2][3] |
| MDA-MB-231 | Breast Cancer | 11.32 - 54.68 | [1][2][3] | |
| T47D | Breast Cancer | 2.07 | [1] | |
| HepG2 | Liver Cancer | 8.28 - 14.5 | [4] | |
| HCT116 | Colon Cancer | 6.53 - 9.64 | ||
| A549 | Lung Cancer | 5.3 - 11.2 | [4] | |
| HeLa | Cervical Cancer | 8.6 | [4] | |
| K562 | Leukemia | - | [5] | |
| HL60 | Leukemia | - | [5] | |
| Paclitaxel | Various (Range) | Multiple | 0.0025 - 0.0075 | [6] |
| SKOV3 | Ovarian Cancer | - | [7] | |
| OVCAR-3 | Ovarian Cancer | - | [8] | |
| HeLa | Cervical Cancer | 0.00539 | [9] | |
| CaSki | Cervical Cancer | 0.00294 | [9] | |
| MCF-7 | Breast Cancer | - | [10] | |
| MDA-MB-231 | Breast Cancer | - | [11] | |
| ZR75-1 | Breast Cancer | - | [11] | |
| 4T1 | Breast Cancer | - | [9] |
Absence of specific IC50 data for Kansuinine A against cancer cell lines in the reviewed literature highlights a gap in current research.
In Vivo Tumor Growth Inhibition
This table presents data from preclinical animal studies, showcasing the ability of each compound to suppress tumor growth in vivo.
| Compound | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Citation(s) |
| Kansuinine A | Data Not Available | - | - | - | - |
| Curcumin | Nude mice with A549 xenografts | Lung Cancer | 100 mg/kg/day (i.p.) | Significant inhibition | [12] |
| Nude mice with SW620 xenografts | Colon Cancer | - | Significant suppression | [13] | |
| Athymic mice with MDA-MB-231 xenografts | Breast Cancer | 300 mg/kg/day (i.p.) | Decrease in tumor volume | [13][14] | |
| Swiss albino mice with Ehrlich ascites carcinoma | Ascites Tumor | 25-50 mg/kg/day (i.p.) | Reduction in tumor volume | [15] | |
| Paclitaxel | Nude mice with murine breast carcinoma | Breast Cancer | 3-6 mg/kg/day (i.p.) | Dose-related decrease in microvessel density | [16] |
| SCID mice with SNU16 xenografts | Gastric Cancer | - | 77% tumor growth inhibition | [17] | |
| Nude mice with A549 xenografts | Lung Cancer | 50 mg/kg (i.p.) every 2 days | - | [18] | |
| Nude mice with MCF-7 xenografts | Breast Cancer | - | Significant inhibition | [10] |
Specific in vivo anticancer efficacy data for Kansuinine A is not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key in vitro and in vivo experiments.
In Vitro Assay: Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Kansuinine A, Curcumin, or Paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Assay: Xenograft Tumor Model
Xenograft models are commonly used to evaluate the efficacy of anticancer compounds in a living organism.
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[18]
-
Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula Volume = 0.5 x Length x Width² is commonly used.[19]
-
Compound Administration: Randomize mice into treatment and control groups. Administer the test compound (e.g., Kansuinine A, Curcumin, or Paclitaxel) and a vehicle control via an appropriate route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or Western blotting).
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for drug development and optimization.
Kansuinine A
While specific anticancer signaling pathways for Kansuinine A are not well-documented, studies on its effects in other contexts, such as atherosclerosis, have shown that it can suppress the IKKβ/IκBα/NF-κB signaling pathway . This pathway is also a known contributor to inflammation and cancer progression.
Caption: Kansuinine A inhibits the IKKβ/IκBα/NF-κB pathway.
Curcumin
Curcumin is known to interact with a multitude of signaling pathways involved in cancer development and progression. Some of the key pathways include PI3K/Akt, Wnt/β-catenin, MAPK, p53, and NF-κB .[3][5][20][21] Its pleiotropic nature allows it to exert anti-proliferative, anti-angiogenic, and pro-apoptotic effects.
Caption: Curcumin modulates multiple cancer-related signaling pathways.
Paclitaxel
The primary mechanism of action of Paclitaxel is the stabilization of microtubules , which are essential for cell division.[1] By preventing their disassembly, Paclitaxel arrests the cell cycle in the G2/M phase, leading to apoptosis.[1]
Caption: Paclitaxel's mechanism of action via microtubule stabilization.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of anticancer compounds.
Caption: General workflow for preclinical anticancer drug discovery.
References
- 1. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation [mdpi.com]
- 3. wcrj.net [wcrj.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the anti-tumoral effect of curcumin on the mice in which Ehrlich ascites and solid tumor is created - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. researchgate.net [researchgate.net]
- 18. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Comparative Guide to the Total Synthesis of Ingenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) is a structurally complex diterpene natural product that has garnered significant attention from the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory properties. Its intricate molecular architecture, featuring a highly strained "inside-outside" bridged ring system, has made it a formidable target for total synthesis. To date, a total synthesis for the related compound Kansuinine E has not been reported in the peer-reviewed literature. This guide provides a comparative overview of the four successfully completed total syntheses of ingenol, offering a valuable resource for researchers interested in complex natural product synthesis and the development of novel therapeutic agents. The synthetic strategies developed by the research groups of Winkler, Tanino/Kuwajima, Wood, and Baran are detailed, highlighting key quantitative data, experimental protocols, and strategic innovations.
Comparative Analysis of Synthetic Routes
The four published total syntheses of ingenol showcase a variety of creative and powerful strategies for the construction of this complex molecule. Each approach differs significantly in its retrosynthetic analysis, key bond formations, and overall efficiency. A summary of the key quantitative metrics for each synthesis is presented below.
| Synthetic Route | Key Strategy | Starting Material | Longest Linear Sequence (Steps) | Overall Yield (%) | Stereochemistry |
| Winkler (2002) | Intramolecular [2+2] photocycloaddition-fragmentation | Bicyclic enone | 45 | Not explicitly stated | Racemic |
| Tanino/Kuwajima (2003) | Pauson-Khand reaction and pinacol (B44631) rearrangement | Cyclopentenone derivative | ~39 | Not explicitly stated | Racemic |
| Wood (2004) | Ring-closing metathesis | Monocyclic β-ketoester | 37 | Not explicitly stated | Enantioselective |
| Baran (2013) | Two-phase synthesis (cyclase and oxidase phases) | (+)-3-Carene | 14 | ~1.8 | Enantioselective |
Detailed Synthetic Overviews and Key Experimental Protocols
This section provides a more in-depth look at each of the four total syntheses of ingenol, including key reaction schemes and detailed experimental protocols for selected transformations.
The Winkler Synthesis: A Photocycloaddition-Fragmentation Approach
Professor Jeffrey D. Winkler's group at the University of Pennsylvania reported the first total synthesis of ingenol in 2002. Their strategy relied on a novel intramolecular [2+2] photocycloaddition of a dioxenone to form a caged intermediate, which then underwent a fragmentation reaction to construct the core bicyclo[4.4.1]undecane ring system of ingenol.
Key Features:
-
Intramolecular [2+2] Photocycloaddition: This key step established the critical C8-C10 bond and set the stereochemistry of the bridged ring system.
-
Stepwise Functionalization: The synthesis involved a lengthy sequence of functional group manipulations to install the requisite hydroxyl groups and other functionalities.
Logical Flow of the Winkler Synthesis:
Caption: A simplified logical diagram of the Winkler total synthesis of ingenol.
Representative Experimental Protocol: Intramolecular [2+2] Photocycloaddition
A solution of the dioxenone substrate in a mixture of acetone (B3395972) and acetonitrile (B52724) is deoxygenated by purging with argon for 30 minutes. The solution is then irradiated with a medium-pressure mercury lamp through a Pyrex filter at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude photoadduct is purified by flash column chromatography on silica (B1680970) gel to afford the caged intermediate.
The Tanino/Kuwajima Synthesis: A Cobalt-Mediated and Rearrangement Strategy
The groups of Professors Keiji Tanino and Isao Kuwajima at Hokkaido University and the University of Tokyo, respectively, reported their total synthesis of ingenol in 2003. A key feature of their approach was the use of a Pauson-Khand reaction to construct a key tricyclic intermediate, followed by a strategic pinacol rearrangement to form the ingenol core.
Key Features:
-
Pauson-Khand Reaction: This cobalt-mediated cycloaddition was employed to construct a cyclopentenone fused to a seven-membered ring.
-
Pinacol Rearrangement: A Lewis acid-promoted pinacol-type rearrangement of a diol intermediate was used to forge the characteristic bicyclo[4.4.1]undecane skeleton.
Experimental Workflow for the Tanino/Kuwajima Pinacol Rearrangement:
Caption: Workflow for the key pinacol rearrangement in the Tanino/Kuwajima synthesis.
Representative Experimental Protocol: Pinacol Rearrangement
To a solution of the diol precursor in anhydrous dichloromethane (B109758) under an argon atmosphere at -78 °C is added a solution of titanium tetrachloride in dichloromethane dropwise. The reaction mixture is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the rearranged bicyclo[4.4.1]undecane product.
The Wood Synthesis: A Ring-Closing Metathesis Approach
Professor John L. Wood's research group, then at Yale University, reported the first enantioselective total synthesis of ingenol in 2004. Their strategy featured a ring-closing metathesis (RCM) reaction to construct the strained seven-membered ring of the ingenol core.
Key Features:
-
Enantioselective Synthesis: The synthesis started from a chiral, non-racemic starting material, leading to the production of a single enantiomer of ingenol.
-
Ring-Closing Metathesis: The use of a Grubbs-type ruthenium catalyst to close the seven-membered ring was a key innovation.
Logical Flow of the Wood Synthesis:
Caption: A simplified logical diagram of the Wood enantioselective total synthesis of ingenol.
Representative Experimental Protocol: Ring-Closing Metathesis
To a solution of the acyclic diene precursor in degassed dichloromethane under an argon atmosphere is added a solution of Grubbs' second-generation catalyst. The reaction mixture is stirred at reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the tricyclic product containing the newly formed seven-membered ring.
The Baran Synthesis: A Two-Phase Approach Inspired by Biosynthesis
Professor Phil S. Baran's group at The Scripps Research Institute reported a highly efficient and concise total synthesis of (+)-ingenol in 2013. Their strategy was inspired by the biosynthesis of terpenes and was divided into a "cyclase phase" for the rapid construction of the carbon skeleton and an "oxidase phase" for the late-stage installation of oxidative functionality.
Key Features:
-
Biomimetic Strategy: The two-phase approach mimics nature's strategy for building complex natural products.
-
Conciseness: At 14 steps, this is the shortest synthesis of ingenol to date.
-
Late-Stage C-H Oxidation: The synthesis strategically delayed the introduction of many of the hydroxyl groups until the later stages, avoiding the need for extensive protecting group manipulations.
Experimental Workflow for a Late-Stage Oxidation in the Baran Synthesis:
Caption: A generalized workflow for a C-H oxidation step in the Baran synthesis.
Representative Experimental Protocol: Allylic Oxidation
To a solution of the late-stage intermediate in a suitable solvent (e.g., dioxane/water) is added selenium dioxide. The reaction mixture is heated to a specific temperature (e.g., 80 °C) and stirred for a designated time. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the allylically oxidized product.
Conclusion
The total syntheses of ingenol by the Winkler, Tanino/Kuwajima, Wood, and Baran groups represent landmark achievements in the field of organic chemistry. They not only provide access to this biologically important molecule and its analogs for further study but also showcase the power of modern synthetic methods to tackle immense molecular complexity. This comparative guide is intended to serve as a valuable resource for researchers in the field, providing a concise overview of the different strategies and key experimental data to aid in the design and execution of their own synthetic endeavors. The development of even more efficient and scalable routes to ingenol and other complex natural products will undoubtedly continue to be a major driver of innovation in chemical synthesis.
Head-to-Head Comparison: Kansuinine E vs. Atorvastatin in Attenuating Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Anti-Atherosclerotic Compounds
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular disease worldwide. Standard-of-care treatments, such as statins, have proven effective in managing the condition. However, the exploration of novel therapeutic agents with potentially enhanced efficacy or alternative mechanisms of action is a critical area of research. This guide provides a detailed, data-driven comparison of Kansuinine E (specifically Kansuinine A, the most studied analogue) and the widely prescribed statin, Atorvastatin.
Executive Summary
This comparison guide delves into the preclinical data available for Kansuinine A and Atorvastatin, focusing on their respective impacts on key pathological processes in atherosclerosis: inflammation, oxidative stress, and endothelial cell apoptosis. While direct head-to-head clinical trials are not yet available, this guide synthesizes existing in vitro and in vivo data to offer a comparative overview.
Kansuinine A , a diterpene extracted from the medicinal plant Euphorbia kansui, has demonstrated potent anti-inflammatory and antioxidant properties. Its mechanism of action is primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
Atorvastatin , a member of the statin class of drugs, is a cornerstone in the prevention and treatment of cardiovascular disease. Its primary mechanism is the inhibition of HMG-CoA reductase, leading to reduced cholesterol synthesis. Beyond its lipid-lowering effects, Atorvastatin exhibits pleiotropic effects, including anti-inflammatory and antioxidant activities, which contribute to its anti-atherosclerotic efficacy.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from preclinical studies on Kansuinine A and Atorvastatin, focusing on their effects on inflammation, oxidative stress, and apoptosis.
Table 1: Inhibition of NF-κB Signaling Pathway
| Compound | Assay | Cell Type | Stimulus | Concentration | % Inhibition of NF-κB Activity | Citation |
| Kansuinine A | Western Blot (p-IKKβ, p-IκBα, p-NF-κB) | Human Aortic Endothelial Cells (HAECs) | H₂O₂ (200 μM) | 0.3 μM | Significant reduction | [1][2] |
| 1.0 μM | Significant reduction | [1][2] | ||||
| Atorvastatin | NF-κB Luciferase Reporter Assay | Murine Pro-B Cells | LPS | 0.1 μM (48h) | ~29% | |
| 1.0 μM (48h) | ~35% | |||||
| 10 μM (24h) | Significant attenuation | |||||
| Electrophoretic Mobility Shift Assay (EMSA) | Human Aortic Endothelial Cells (HAECs) | TNF-α | 10 μM | Attenuated nuclear translocation of NF-κB |
Note: Direct comparison of potency is challenging due to different experimental setups (e.g., cell types, stimuli, and assay methods).
Table 2: Reduction of Reactive Oxygen Species (ROS)
| Compound | Assay | Cell Type | Stimulus | Concentration | Effect on ROS Levels | Citation |
| Kansuinine A | DCFH-DA Assay | Human Aortic Endothelial Cells (HAECs) | H₂O₂ (200 μM) | 0.1 - 1.0 μM | Significant blockage of ROS generation | [1][2] |
| Atorvastatin | Lucigenin-Enhanced Chemiluminescence | Human Aortic Endothelial Cells (HAECs) | TNF-α | Pretreatment | Inhibited ROS production | |
| Dichlorofluorescein Fluorescence | Rat Aortic Vascular Smooth Muscle Cells | Angiotensin II | 10 μM | Significantly reduced ROS production |
Table 3: Modulation of Apoptosis Markers
| Compound | Marker | Cell Type | Stimulus | Concentration | Outcome | Citation |
| Kansuinine A | Bax/Bcl-2 Ratio | Human Aortic Endothelial Cells (HAECs) | H₂O₂ (200 μM) | 0.3 μM | Significantly reduced | [1][2] |
| 1.0 μM | Significantly reduced | [1][2] | ||||
| Cleaved Caspase-3 | Human Aortic Endothelial Cells (HAECs) | H₂O₂ (200 μM) | 1.0 μM | Significantly reversed increase | [1][2] | |
| Atorvastatin | Bax/Bcl-2 Ratio | Contrast Media-induced Rat Model | 2 mg/kg | Dose-dependent decrease in Bax, increase in Bcl-2 | [3] | |
| 4 mg/kg | Dose-dependent decrease in Bax, increase in Bcl-2 | [3] | ||||
| Cleaved Caspase-3 | Contrast Media-induced Rat Model | 2 mg/kg | Dose-dependently decreased | [3] | ||
| 4 mg/kg | Dose-dependently decreased | [3] |
Mechanism of Action and Signaling Pathways
Kansuinine A: Targeting the NF-κB Pathway
Kansuinine A exerts its anti-inflammatory effects by directly targeting the IKKβ/IκBα/NF-κB signaling cascade. By inhibiting the phosphorylation of IKKβ and IκBα, it prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1][2]
Atorvastatin: Pleiotropic Anti-Inflammatory Effects
Atorvastatin's anti-inflammatory actions are multifaceted. While its primary role is lipid-lowering, it also inhibits NF-κB activation, although the precise upstream targets may differ from Kansuinine A. Studies suggest Atorvastatin can interfere with NF-κB signaling at various levels, including preventing the degradation of IκBα and inhibiting the nuclear translocation of p65.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or endothelial cells) in a 96-well plate.
-
Co-transfect cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.[4][5]
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (Kansuinine A or Atorvastatin) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.[4]
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
-
Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay measures intracellular ROS levels.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HAECs) in a 96-well black plate or on coverslips for microscopy.
-
Treat the cells with the test compound for the desired time.
-
Induce oxidative stress with a stimulus like H₂O₂.
-
-
Staining:
-
Wash the cells with a serum-free medium.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a serum-free medium for 30 minutes at 37°C in the dark.[6][7][8][9]
-
-
Measurement:
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Express the results as a percentage of the fluorescence in the stimulated, untreated control group.
-
Western Blot for Apoptosis Markers (Bax, Bcl-2, and Cleaved Caspase-3)
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Protein Extraction:
-
Treat cells as required and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control. Calculate the Bax/Bcl-2 ratio.
-
Conclusion and Future Directions
Both Kansuinine A and Atorvastatin demonstrate significant anti-atherosclerotic properties that extend beyond their primary known mechanisms of action. Their ability to inhibit the pro-inflammatory NF-κB pathway, reduce oxidative stress, and modulate apoptosis in endothelial cells underscores their therapeutic potential.
While Atorvastatin is a well-established, clinically proven drug, Kansuinine A presents a promising natural compound with a distinct mechanism of action that warrants further investigation. The lack of direct comparative studies necessitates future research to conduct head-to-head comparisons in standardized preclinical models of atherosclerosis. Such studies would provide a clearer understanding of their relative potencies and therapeutic advantages. Furthermore, clinical trials are essential to validate the preclinical findings for Kansuinine A and to explore its potential as a novel therapeutic agent for cardiovascular diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. bioquochem.com [bioquochem.com]
Statistical analysis of Kansuinine E dose-response curves
Introduction: This guide provides a detailed statistical analysis of the dose-response characteristics of Kansuinine, a class of diterpenoids derived from the plant Euphorbia kansui. While the user specified Kansuinine E, the preponderance of published experimental data focuses on Kansuinine A . Therefore, this analysis will use Kansuinine A as the primary subject to illustrate its biological effects and the methodologies used to assess them. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound class.
Kansuinine A has been shown to exhibit protective effects against oxidative stress-induced cell damage.[1][2][3] Its mechanism of action primarily involves the inhibition of reactive oxygen species (ROS) production and the suppression of the IKKβ/IκBα/NF-κB inflammatory signaling pathway, which plays a critical role in apoptosis.[1][3][4]
Data Presentation: Dose-Response of Kansuinine A
The following tables summarize the quantitative effects of Kansuinine A on Human Aortic Endothelial Cells (HAECs) subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).
Table 1: Effect of Kansuinine A on the Viability of H₂O₂-Treated Endothelial Cells
| Treatment Group | Concentration of Kansuinine A (μM) | Cell Viability (% of Control) | Statistical Significance (p-value vs. H₂O₂ group) |
| Control (No H₂O₂) | 0 | 100% | N/A |
| H₂O₂ alone | 0 | ~50% | N/A |
| H₂O₂ + Kansuinine A | 0.1 | Increased | p < 0.01 |
| H₂O₂ + Kansuinine A | 0.3 | Increased | p < 0.05 |
| H₂O₂ + Kansuinine A | 1.0 | Increased | p < 0.01 |
| Data is compiled from studies where HAECs were pre-treated with Kansuinine A for 1 hour before a 24-hour exposure to 200 μM H₂O₂.[1] |
Table 2: Dose-Dependent Effect of Kansuinine A on Key Signaling Proteins in H₂O₂-Treated HAECs
| Target Protein | Kansuinine A (μM) | Change in Phosphorylation/Expression vs. H₂O₂ alone | Statistical Significance (p-value) |
| P-IKKβ | 1.0 | Significant Reduction | p < 0.01 |
| P-IκBα | 0.3 | Reduction | p < 0.05 |
| 1.0 | Significant Reduction | p < 0.01 | |
| P-NF-κB | 0.3 | Reduction | p < 0.05 |
| 1.0 | Reduction | p < 0.05 | |
| This table illustrates the inhibitory effect of Kansuinine A on the phosphorylation of key proteins in the NF-κB pathway.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The protocols below are based on the studies cited.
1. Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with varying concentrations of Kansuinine A (e.g., 0.1, 0.3, 1.0 μM) or a vehicle (0.1% DMSO) for 1 hour.[1]
-
Induction of Injury: Oxidative stress is induced by adding 200 μM hydrogen peroxide (H₂O₂) to the wells (except for the control group) and incubating for 24 hours.[1]
-
MTT Incubation: MTT reagent is added to each well and incubated for a period that allows for the formation of formazan (B1609692) crystals by viable cells.
-
Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage relative to the control group.
2. Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: After treatment as described above, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., P-IKKβ, P-IκBα, P-NF-κB, β-actin). Subsequently, it is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. β-actin is often used as a loading control to normalize the data.[1]
Visualizations: Pathways and Workflows
Kansuinine A Inhibitory Pathway
Caption: Kansuinine A inhibits oxidative stress and the NF-κB signaling pathway.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the dose-response of Kansuinine A on cell viability.
References
- 1. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Kansuinine E in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Kansuinine E, a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui, requires careful handling due to its potential as a nitric oxide inhibitor and its associated health hazards.[1] This guide provides a detailed, step-by-step plan for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste management principles.
Immediate Safety and Hazard Classification
This compound is classified as a hazardous substance, and all waste containing this compound must be treated as hazardous chemical waste. This includes the pure compound, solutions, and any materials contaminated during handling, such as personal protective equipment (PPE), pipette tips, and glassware.
Based on available safety data, this compound presents the following hazards:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The appropriate signal word for this compound is "Warning". Personal protective equipment is mandatory when handling this compound waste. This includes, at a minimum:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Quantitative Hazard and Safety Data Summary
For quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Classification | GHS Code | Signal Word | GHS Pictogram |
| Skin Irritation | H315 | Warning | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Warning | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335 | Warning | GHS07 (Exclamation Mark) |
Table 1: Summary of Hazard Classifications for this compound.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general principles for handling hazardous laboratory chemicals and should be adapted to comply with the specific regulations of your institution and local authorities.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and pipette tips, in a dedicated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and should list "this compound" as a constituent.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and leak-proof container designed for chemical waste. This includes stock solutions, experimental solutions, and solvent rinses. The container must be clearly labeled "Hazardous Waste" with "this compound" and the solvent(s) used (e.g., DMSO, ethanol) listed as contents. Do not mix incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Waste Container Management
-
All waste containers must be kept securely closed when not in use.
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Ensure that the exterior of the waste containers remains clean and free of contamination.
Step 3: Preparing for Disposal
-
Once a waste container is full (no more than 90% capacity to allow for expansion), ensure the cap is tightly sealed.
-
Complete a hazardous waste tag or label as required by your institution's Environmental Health and Safety (EH&S) department. This label should include the chemical name (this compound), concentration, and any other components of the waste stream.
-
Arrange for a hazardous waste pickup with your institution's EH&S department.
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash. This compound's environmental and toxicological properties are not fully characterized, and improper disposal could pose a risk to the environment.
-
Consult your institution's EH&S department. They can provide specific guidance on waste container types, labeling requirements, and pickup schedules.
-
Refer to the Safety Data Sheet (SDS). Always review the SDS for any chemical you are working with for the most comprehensive safety and handling information.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
A flowchart illustrating the proper waste disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can effectively manage and dispose of this compound waste, ensuring the safety of themselves and their colleagues while maintaining environmental responsibility.
References
Essential Safety and Logistical Information for Handling Kansuinine E
Disclaimer: No specific Safety Data Sheet (SDS) for Kansuinine E has been located. The following guidance is based on general laboratory safety principles for handling potentially hazardous, biologically active compounds of unknown toxicity and information on related chemical classes, such as jatrophane diterpenoids and nitric oxide inhibitors. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and adhere to all institutional and regulatory guidelines. The information provided here is intended as a supplement to, not a replacement for, professional safety training and institutional protocols.
Personal Protective Equipment (PPE)
Given the lack of specific hazard information, a conservative approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for handling cytotoxic and other potent compounds.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves | Provides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Body Protection | Disposable, solid-front, back-closing laboratory coat | Protects against splashes and contamination of personal clothing. A back-closing gown provides better protection than a front-buttoning lab coat. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects the eyes from splashes, aerosols, and dust particles. A face shield offers broader protection, especially when handling larger quantities or performing procedures that may generate aerosols. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Recommended when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe, non-perforated shoes | Standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial to ensure safety and maintain the integrity of the compound. The following workflow outlines the key steps from receiving to storage.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Waste Management of this compound
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
